2-Amino-1-methoxybutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxybutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4-7-2/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFODUGVXFNLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886583 | |
| Record name | 2-Butanamine, 1-methoxy- | |
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Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63448-63-5, 57883-06-4 | |
| Record name | 1-Methoxy-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63448-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanamine, 1-methoxy-, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057883064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanamine, 1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063448635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanamine, 1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanamine, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methoxymethyl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-1-(methoxymethyl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-1-methoxybutane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-methoxybutane, a valuable chiral amine intermediate in organic synthesis. The document details its chemical and physical properties, outlines a plausible synthetic route via reductive amination, and includes a generalized experimental protocol for its preparation. Furthermore, this guide presents a logical workflow for a typical synthetic and purification process. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and application of chiral amines in drug discovery and development.
Introduction
This compound, also known as 1-methoxy-sec-butylamine, is a chiral primary amine that serves as a versatile building block in the synthesis of more complex molecules.[1] Its utility is particularly noted in the preparation of pharmaceuticals and agrochemicals where the introduction of a chiral amine moiety is often a critical step in achieving the desired biological activity. The presence of both an amino and a methoxy group allows for a range of chemical transformations, making it a valuable intermediate for creating diverse molecular architectures.[1]
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃NO | [2][3] |
| Molecular Weight | 103.17 g/mol | [2] |
| CAS Number | 63448-63-5 | [2][3] |
| Appearance | Colorless to light orange to yellow clear liquid | [4] |
| Purity | >90.0% (GC) | [4] |
| Boiling Point | Not explicitly found | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Density | Not explicitly found | |
| Solubility | Not explicitly found, but likely soluble in organic solvents | |
| Refractive Index | Not explicitly found |
Safety Information: this compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Appropriate personal protective equipment should be used when handling this compound.
Synthesis of this compound
A highly plausible and common method for the synthesis of primary amines from ketones is reductive amination.[5] This approach involves the reaction of a ketone with ammonia to form an imine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, the precursor would be 1-methoxy-2-butanone.
Synthesis of the Precursor: 1-Methoxy-2-butanone
The synthesis of the ketone precursor, 1-methoxy-2-butanone, can be achieved through various established organic chemistry methods. One potential route involves the reaction of 1,2-epoxybutane with methanol to yield 1-methoxy-2-butanol, followed by oxidation to the ketone.
Reaction Scheme:
-
Ring-opening of epoxide: 1,2-Epoxybutane + Methanol → 1-Methoxy-2-butanol[6]
-
Oxidation: 1-Methoxy-2-butanol → 1-Methoxy-2-butanone
A general procedure for the first step, the alcoholysis of epoxides, has been described.[6] The second step, the oxidation of a secondary alcohol to a ketone, can be accomplished using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, etc.).
Reductive Amination to Yield this compound
The conversion of 1-methoxy-2-butanone to this compound is a direct application of reductive amination. This one-pot reaction combines the ketone, an amine source (ammonia), and a reducing agent.[5]
Reaction Scheme: 1-Methoxy-2-butanone + NH₃ + Reducing Agent → this compound
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[5][7] The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and may be catalyzed by the addition of a weak acid.[8]
Generalized Experimental Protocol for Reductive Amination
The following is a generalized experimental protocol for the reductive amination of a ketone to a primary amine. This should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
1-methoxy-2-butanone
-
Ammonia source (e.g., ammonia in methanol, ammonium acetate)
-
Reducing agent (e.g., Sodium cyanoborohydride)
-
Solvent (e.g., Methanol)
-
Weak acid catalyst (e.g., Acetic acid, optional)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Dissolve 1-methoxy-2-butanone in methanol in a round-bottom flask equipped with a stir bar.
-
Add the ammonia source to the solution. The amount will depend on the specific reagent used.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Carefully add the reducing agent portion-wise to the reaction mixture. The reaction may be exothermic.
-
Continue stirring the reaction at room temperature until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by carefully adding water or a dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Experimental and Synthetic Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the synthesis and a general experimental workflow.
Caption: Synthetic pathway to this compound.
Caption: General experimental workflow for synthesis.
Applications in Research and Development
This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules.[1] Its applications are found in:
-
Pharmaceutical Synthesis: As a building block for active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy.
-
Agrochemical Synthesis: In the development of new pesticides and herbicides with improved target specificity and reduced environmental impact.
-
Asymmetric Synthesis: While not a classical chiral auxiliary that is later removed, its incorporation as a permanent chiral fragment can direct the stereochemistry of subsequent reactions.
The development of efficient and stereoselective methods for the synthesis of chiral amines like this compound is an active area of research, with biocatalytic methods using enzymes such as transaminases showing promise for greener and more efficient production.
Conclusion
This compound is a valuable chiral building block with significant potential in the fields of pharmaceutical and agrochemical research. This technical guide has provided a summary of its key properties and a detailed overview of a plausible synthetic route via reductive amination. The provided generalized experimental protocol and workflow diagrams offer a starting point for researchers to develop specific and optimized synthetic procedures. Further research into stereoselective synthetic methods, including biocatalysis, will continue to enhance the accessibility and utility of this important chiral amine.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 63448-63-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. 1-METHOXY-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to 1-Methoxy-sec-butylamine (CAS 63448-63-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-sec-butylamine, registered under CAS number 63448-63-5, is a primary aliphatic amine that serves as a versatile chemical intermediate. Its structural features, including a methoxy group and a chiral center, make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of the available data on 1-Methoxy-sec-butylamine, including its chemical and physical properties, safety information, and potential synthetic applications. Due to the limited publicly available information on specific experimental protocols and biological activity for this compound, this guide also presents a detailed protocol for the synthesis of a closely related analogue and discusses the general biological relevance of aliphatic amines in the context of drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 63448-63-5 | [3] |
| Molecular Formula | C₅H₁₃NO | [3] |
| Molecular Weight | 103.17 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Purity | >90.0% (GC) | [2] |
| Density | 0.89 g/cm³ | [3] |
| Boiling Point | ~127 °C (Predicted) | |
| Storage | Room temperature, under inert gas, in a dry environment | [3] |
Table 1: Physicochemical Properties of 1-Methoxy-sec-butylamine
Safety and Handling
1-Methoxy-sec-butylamine is classified as a hazardous substance. It is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 1-Methoxy-sec-butylamine are not extensively reported in peer-reviewed literature. However, the synthesis of structurally similar chiral amines has been described. A relevant example is the enzymatic synthesis of (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase, as detailed in U.S. Patent 6,133,018 A.[4] This biocatalytic approach offers high stereoselectivity and is a valuable methodology for producing chiral amines.
Exemplary Experimental Protocol: Enzymatic Synthesis of a Chiral Methoxy-alkylamine
The following protocol is adapted from the synthesis of (S)-1-methoxy-2-aminopropane and can serve as a starting point for the development of a synthetic route to 1-Methoxy-sec-butylamine, likely starting from 1-methoxy-2-butanone.
Materials:
-
1-methoxy-2-butanone (substrate)
-
2-aminopropane (amine donor)
-
Transaminase enzyme
-
Monobasic sodium phosphate
-
Hydrochloric acid
-
Sodium hydroxide
-
Water
Procedure:
-
Buffer Preparation: Prepare a phosphate buffer solution.
-
Reaction Mixture Preparation: In a reaction vessel, combine water, monobasic sodium phosphate, and chill the mixture in an ice-water bath.
-
Addition of Reactants: To the chilled buffer, add 2-aminopropane followed by 1-methoxy-2-butanone. Adjust the pH of the mixture to 7.5 using sodium hydroxide or hydrochloric acid.
-
Enzymatic Reaction: Add the transaminase enzyme to the reaction mixture. Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (7.5) for a specified duration (e.g., 8 hours), or until sufficient conversion of the ketone to the amine is observed.
-
Reaction Termination: Stop the reaction by adding concentrated hydrochloric acid.
-
Workup and Isolation: The product, 1-Methoxy-sec-butylamine, can be isolated and purified from the reaction mixture using standard organic chemistry techniques such as distillation. Unreacted ketone and the acetone by-product can be removed by flash distillation.[4]
Applications in Research and Drug Development
1-Methoxy-sec-butylamine is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amine and a methoxy group, allows for its incorporation into a variety of more complex molecules.[3] While specific examples of its direct use in the synthesis of commercial drugs are not readily found in public literature, aliphatic amines as a class are prevalent in many biologically active compounds.
The introduction of a methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by altering its lipophilicity, metabolic stability, and receptor binding interactions. The chiral center in 1-Methoxy-sec-butylamine is of particular importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and safety profiles.
Biological Activity and Signaling Pathways
There is currently no specific data available in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of 1-Methoxy-sec-butylamine.
In a broader context, aliphatic amines can interact with various biological targets. The pharmacological profiles of substituted amines are diverse and depend heavily on the overall structure of the molecule. For instance, many neurotransmitters and psychoactive drugs are substituted phenethylamines, which interact with monoamine neurotransmitter systems.[2][5] While 1-Methoxy-sec-butylamine is a simpler aliphatic amine, its potential biological effects would need to be determined through dedicated screening and pharmacological studies.
The general workflow for assessing the biological activity of a novel chemical entity like 1-Methoxy-sec-butylamine is outlined below.
Conclusion
1-Methoxy-sec-butylamine (CAS 63448-63-5) is a chiral aliphatic amine with potential as a building block in synthetic chemistry. While detailed information on its synthesis and biological activity is limited, this guide provides a summary of its known properties and a potential enzymatic route for its preparation based on a close structural analog. For researchers and drug development professionals, this compound represents a potential starting material for the synthesis of novel molecules with desired physicochemical and pharmacological properties. Further investigation into its synthesis, purification, and biological screening is warranted to fully elucidate its potential in various scientific and industrial applications.
References
- 1. library.ncl.res.in [library.ncl.res.in]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-methoxybutane [myskinrecipes.com]
- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 2-Amino-1-methoxybutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-methoxybutane is a primary amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structural features, including a chiral center and the presence of both amino and methoxy functional groups, make it a versatile building block in organic synthesis. This technical guide provides a summary of available spectroscopic data, proposed synthetic routes, and general experimental protocols for the characterization of this compound.
Spectroscopic Data
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Data Type | Observed/Expected Features | Source/Reference |
| Infrared (IR) Spectroscopy | Peak Table | Data available through spectral databases. | ChemicalBook[2] |
| Mass Spectrometry (MS) | Mass Spectrum | GC-MS data is available, indicating fragmentation patterns. | PubChem, SpectraBase |
| ¹H Nuclear Magnetic Resonance (NMR) | Predicted Chemical Shifts | Data not available in public databases. Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene and methine protons, a singlet for the methoxy group, and a broad singlet for the amine protons. | N/A |
| ¹³C Nuclear Magnetic Resonance (NMR) | Predicted Chemical Shifts | Data not available in public databases. Expected signals would correspond to the four distinct carbon environments in the molecule. | N/A |
Experimental Protocols
Detailed experimental procedures are crucial for the reliable synthesis and characterization of this compound. The following sections outline a proposed synthetic pathway and general protocols for acquiring the necessary spectroscopic data.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the conversion of the corresponding alcohol, 1-methoxy-2-butanol, to the primary amine. Several methods exist for the amination of alcohols.[3][4][5] A common and effective approach is the direct reductive amination.
Reaction Scheme:
Detailed Protocol (General Procedure for Reductive Amination of Alcohols):
-
Catalyst Preparation: A nickel-based catalyst, such as Raney Nickel, is often employed for such transformations. The catalyst should be washed with the reaction solvent prior to use.[4]
-
Reaction Setup: To a high-pressure autoclave, add 1-methoxy-2-butanol (1.0 eq), the chosen solvent (e.g., a higher-boiling alcohol like tert-amyl alcohol), and the Raney Nickel catalyst (typically 10-20 mol%).[4]
-
Ammonia Addition: The autoclave is sealed and purged with nitrogen gas. Liquid ammonia is then carefully introduced into the vessel.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 120-160 °C and stirred vigorously for 12-24 hours.[4]
-
Work-up: After cooling to room temperature and venting the excess ammonia and hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. The chemical shifts are typically referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify characteristic peaks for N-H stretching (typically around 3300-3400 cm⁻¹ for a primary amine), C-H stretching, and C-N stretching.
Mass Spectrometry (MS):
-
Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) into the GC.
-
Ionization: Electron ionization (EI) is a common method for generating ions in the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum, which will show the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern can provide valuable structural information.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound from 1-methoxy-2-butanol.
Caption: A workflow diagram illustrating the proposed synthesis of this compound.
Disclaimer: The information provided in this guide is based on publicly available data and general chemical principles. Specific experimental conditions may require optimization. The predicted spectroscopic data should be confirmed by experimental analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound(63448-63-5) IR Spectrum [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00864E [pubs.rsc.org]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
An In-depth Technical Guide to 2-Amino-1-methoxybutane (C5H13NO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-methoxybutane, with the molecular formula C5H13NO, is a chiral amine that serves as a versatile building block in organic synthesis. Its structure, possessing both a primary amine and a methoxy group, makes it a potentially valuable intermediate in the preparation of more complex molecules, including those with pharmaceutical or agrochemical applications. This guide provides a summary of the available physicochemical data for this compound, outlines a plausible synthetic approach based on related compounds, and discusses the current landscape of its biological activity, which remains largely unexplored. Due to the limited publicly available information, this document also highlights areas where further research is needed to fully characterize this compound and unlock its potential in drug discovery and development.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C5H13NO | [1][2] |
| Molecular Weight | 103.17 g/mol | [1][2] |
| CAS Number | 63448-63-5 | [1][2] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Boiling Point | 126.9 ± 13.0 °C (Predicted) | |
| Density | 0.89 g/cm³ | [3] |
| Refractive Index | 1.4140 - 1.4180 | |
| Synonyms | 1-Methoxy-sec-butylamine, 1-methoxybutan-2-amine | [1][2] |
Spectroscopic Data Summary:
-
¹H NMR: Signals corresponding to the methoxy group (O-CH₃), the aminomethine proton (CH-NH₂), the methylene protons adjacent to the oxygen and in the ethyl group, and the terminal methyl group of the ethyl chain. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: Five distinct carbon signals corresponding to the methoxy carbon, the aminomethine carbon, and the three carbons of the butoxy fragment.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl and methoxy groups, C-N stretching, and C-O stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 103.17, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The enzymatic synthesis of the related compound (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase suggests a potential biocatalytic approach. A more traditional chemical synthesis could involve the reductive amination of 1-methoxy-2-butanone.
Below is a generalized, hypothetical experimental protocol for the synthesis of this compound via reductive amination. It is important to note that this is a theoretical procedure and would require optimization and validation in a laboratory setting.
Hypothetical Experimental Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
1-methoxy-2-butanone
-
Ammonia (or a suitable ammonia source, e.g., ammonium acetate)
-
A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hydrochloric acid (for salt formation and purification, if necessary)
-
Sodium hydroxide (for neutralization)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., distillation setup or flash chromatography system)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methoxy-2-butanone in the chosen anhydrous solvent.
-
Imine Formation: Add the ammonia source to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.
-
Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent is added portion-wise at a controlled temperature (e.g., in an ice bath) to reduce the imine to the desired primary amine. The choice of reducing agent will dictate the specific reaction conditions and workup procedure.
-
Quenching and Workup: After the reaction is complete, the reaction is carefully quenched (the method will depend on the reducing agent used). The solvent is removed under reduced pressure. The residue is then taken up in an appropriate solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude this compound can then be purified by distillation under reduced pressure or by flash column chromatography on silica gel.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Logical Workflow for Synthesis and Purification
Caption: A logical workflow for the proposed synthesis of this compound.
Biological Activity and Drug Development Potential
As of the current date, there is no publicly available information on the biological activity of this compound. It has not been reported in studies involving biological screening, pharmacological testing, or as a component of a drug development pipeline. The absence of such data means that its potential as a pharmacophore or a lead compound is entirely speculative at this point.
For researchers in drug development, this compound could be considered for inclusion in screening libraries. Its small size, chirality, and the presence of both hydrogen bond donor (amine) and acceptor (methoxy) functionalities could make it an interesting fragment for fragment-based drug discovery (FBDD) campaigns targeting a variety of protein classes.
Hypothetical Screening Workflow
Caption: A hypothetical workflow for assessing the biological activity of this compound.
Conclusion and Future Directions
This compound is a readily available chemical building block with well-defined physicochemical properties. However, there is a significant lack of detailed experimental and biological data in the public domain. To fully assess the potential of this molecule, particularly in the context of drug development, future research should focus on the following areas:
-
Development and publication of a robust and detailed synthetic protocol: This would enable wider access to the compound for research purposes.
-
Full spectroscopic characterization: The publication of detailed and assigned ¹H and ¹³C NMR spectra, as well as IR and mass spectra, would be invaluable for quality control and for the characterization of its derivatives.
-
Comprehensive biological screening: Evaluating this compound against a diverse range of biological targets would be the first step in identifying any potential therapeutic applications.
-
Exploration of its use in medicinal chemistry: As a chiral building block, it could be incorporated into novel scaffolds to explore structure-activity relationships.
References
Technical Guide: Physical Properties of 1-Methoxy-sec-butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-sec-butylamine, systematically named 1-methoxybutan-2-amine, is a primary amine with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its physical properties is essential for its handling, characterization, and application in research and development. This technical guide provides a summary of the available physical and chemical properties of 1-Methoxy-sec-butylamine. Due to a lack of extensive experimental data in publicly available literature, this guide combines computed data from reliable sources with general experimental protocols applicable to the determination of the physical properties of liquid amines.
Chemical Identity
-
IUPAC Name: 1-methoxybutan-2-amine[1]
-
Synonyms: 1-Methoxy-2-aminobutane, 1-(Methoxymethyl)propylamine, 2-Amino-1-methoxybutane[1][2]
-
CAS Number: 63448-63-5[2]
-
Molecular Weight: 103.16 g/mol [1]
Physical and Chemical Properties
The quantitative physical and chemical data for 1-Methoxy-sec-butylamine are summarized in the table below. It is important to note that much of the available data is computationally predicted.
| Property | Value | Source | Notes |
| Molecular Weight | 103.16 g/mol | PubChem[1] | Computed |
| Density | 0.89 g/cm³ | ChemBK[2] | Data source does not specify if experimental or computed |
| Refractive Index | 1.4140-1.4180 | ChemBK[2] | Data source does not specify if experimental or computed |
| XLogP3-AA | 0.1 | PubChem[1] | Computed |
| Hydrogen Bond Donor Count | 1 | PubChem[1] | Computed |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | Computed |
| Rotatable Bond Count | 3 | PubChem[1] | Computed |
| Exact Mass | 103.099714038 Da | PubChem[1] | Computed |
| Monoisotopic Mass | 103.099714038 Da | PubChem[1] | Computed |
| Topological Polar Surface Area | 35.3 Ų | PubChem[1] | Computed |
| Heavy Atom Count | 7 | PubChem[1] | Computed |
| Formal Charge | 0 | PubChem[1] | Computed |
| Complexity | 39.1 | PubChem[1] | Computed |
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of a small sample of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Mineral oil or other suitable heating bath fluid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Fill the Thiele tube with mineral oil to the level of the side arm.
-
Add approximately 0.5 mL of 1-Methoxy-sec-butylamine to the small test tube.
-
Place the capillary tube, with the sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and attached tube in the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube.[3]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[3]
Determination of Density (Vibrating Tube Densimeter)
This method provides a precise measurement of the density of a liquid.
Apparatus:
-
Vibrating tube densimeter
-
Syringe for sample injection
-
Thermostatic bath to control temperature
-
Reference standards (e.g., dry air and deionized water)
Procedure:
-
Calibrate the vibrating tube densimeter with at least two reference standards of known density (e.g., dry air and deionized water) at the desired temperature.
-
Set the thermostatic bath to the desired measurement temperature and allow the instrument to equilibrate.
-
Inject the 1-Methoxy-sec-butylamine sample into the measurement cell using a syringe, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium within the cell.
-
Record the oscillation period of the vibrating tube.
-
The density of the sample is calculated from the oscillation period and the calibration constants of the instrument.[4][5]
Determination of Solubility in Water
This protocol provides a qualitative and semi-quantitative assessment of solubility.
Apparatus:
-
Test tubes
-
Vortex mixer or stirrer
-
Graduated pipettes
-
Analytical balance (for quantitative analysis)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (for quantitative analysis)
Procedure (Qualitative):
-
Add a known volume (e.g., 1 mL) of deionized water to a test tube.
-
Add a small, measured amount (e.g., 5 drops or a specific volume) of 1-Methoxy-sec-butylamine to the water.[6]
-
Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).[6]
-
Allow the mixture to stand and observe for phase separation. If the solution is clear and homogeneous, the substance is soluble at that concentration. If the solution is cloudy or two layers form, it is sparingly soluble or insoluble.
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a series of saturated solutions by adding an excess of 1-Methoxy-sec-butylamine to a known volume of water in sealed flasks.
-
Agitate the flasks at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the phases to separate.
-
Carefully withdraw an aliquot of the aqueous phase, ensuring no undissolved amine is transferred.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of 1-Methoxy-sec-butylamine using a calibrated analytical technique such as GC or HPLC.
Signaling Pathways and Experimental Workflows
Currently, there is no information available in the public domain regarding specific signaling pathways in which 1-Methoxy-sec-butylamine is involved. Its primary role is likely as a chemical intermediate.
The logical workflow for the physical characterization of 1-Methoxy-sec-butylamine is outlined below.
Caption: Workflow for the synthesis and physical characterization of 1-Methoxy-sec-butylamine.
Conclusion
This technical guide provides a summary of the known physical properties of 1-Methoxy-sec-butylamine, drawing primarily from computational models due to the scarcity of published experimental data. The provided general experimental protocols offer a framework for the empirical determination of its key physical characteristics. Further experimental investigation is necessary to validate the computed data and provide a more complete physical profile of this compound for its effective use in research and development.
References
The Evolving Landscape of Monoamine Oxidase and Serotonin Transporter Modulators: A Technical Guide to 2-Amino-1-methoxybutane Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical space surrounding 2-Amino-1-methoxybutane, a simple yet versatile chemical scaffold. While the parent compound is primarily recognized as a building block in organic synthesis, its structural analogs hold significant potential as modulators of key neurological targets, particularly monoamine oxidase (MAO) and the serotonin transporter (SERT). This document delves into the synthesis, biological activities, and structure-activity relationships of these analogs, offering detailed experimental protocols and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this area.
Introduction
This compound is a primary amine with a chiral center, offering a foundational structure for the development of novel therapeutic agents.[1][2][3][4][5] Its analogs, particularly those with modifications to the alkoxy group and substitutions on the aminobutane backbone, are of increasing interest for their potential to selectively interact with monoamine oxidases (MAO-A and MAO-B) and the serotonin transporter (SERT). Dysregulation of these targets is implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of this compound analogs.
Core Structural Analogues and Their Biological Activities
The pharmacological profile of this compound analogs can be significantly influenced by systematic structural modifications. Key areas for analog development include the variation of the alkoxy group, substitution on the phenyl ring (if present), and modifications of the aminobutane chain.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters.[6] Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[6] Structural analogs of this compound, particularly those incorporating an aromatic moiety, are promising candidates for MAO inhibition.
Structure-Activity Relationship (SAR) Insights for MAO Inhibition:
Based on studies of related aminobutane and alkoxyaryl scaffolds, the following SAR trends can be inferred for this compound analogs as MAO inhibitors:
-
Aromatic Substitution: The presence of a phenyl or other aromatic ring attached to the aminobutane backbone is often crucial for high-affinity binding to the active site of MAO.
-
Alkoxy Group Variation: The nature and position of the alkoxy group on an aromatic ring can influence both the potency and selectivity for MAO-A versus MAO-B. For instance, in a series of 2-(alkoxyaryl)-2-imidazoline MAO inhibitors, the alkoxy substituent was found to be important for activity.[7]
-
Amine Substitution: N-alkylation of the primary amine can modulate activity and selectivity. Small alkyl groups may be tolerated or even enhance activity, while larger substituents are often detrimental.
-
Chirality: The stereochemistry at the C2 position of the butane chain is expected to be a critical determinant of inhibitory potency and selectivity, as the active sites of MAO isoforms are chiral.
Table 1: Hypothetical MAO-A and MAO-B Inhibitory Activities of 2-Amino-1-alkoxybutane Analogs
| Compound ID | R (Alkoxy Group) | Aromatic Moiety | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| A-1 | -OCH3 | Phenyl | >100 | >100 | - |
| A-2 | -OCH3 | 4-Fluorophenyl | 15.2 | 2.5 | 6.1 |
| A-3 | -OCH2CH3 | 4-Fluorophenyl | 12.8 | 1.8 | 7.1 |
| A-4 | -O(CH2)2CH3 | 4-Fluorophenyl | 25.6 | 3.2 | 8.0 |
| A-5 | -OCH3 | Naphthyl | 8.5 | 0.9 | 9.4 |
Note: The data in this table is hypothetical and intended to illustrate potential SAR trends based on related compound classes. Experimental validation is required.
Serotonin Transporter (SERT) Inhibition
The serotonin transporter is the primary target for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[8] Structural features present in known SERT inhibitors, such as an aromatic ring and a protonatable amine, suggest that analogs of this compound could also interact with this transporter.
Structure-Activity Relationship (SAR) Insights for SERT Inhibition:
-
Pharmacophore Elements: A key pharmacophore for many SERT inhibitors includes an aromatic ring separated from a basic amine by a flexible linker. 2-Amino-1-alkoxybutane analogs can readily incorporate these features.
-
Influence of the Alkoxy Group: The electronic and steric properties of the alkoxy group can influence binding affinity to SERT.
-
Stereoselectivity: SERT possesses a chiral binding pocket, and thus, the enantiomers of this compound analogs are expected to exhibit different affinities.
Table 2: Hypothetical SERT Binding Affinities of 2-Amino-1-alkoxybutane Analogs
| Compound ID | R (Alkoxy Group) | Aromatic Moiety | SERT Ki (nM) |
| B-1 | -OCH3 | Phenyl | >1000 |
| B-2 | -OCH3 | 4-Chlorophenyl | 150 |
| B-3 | -OCH2CH3 | 4-Chlorophenyl | 125 |
| B-4 | -OCH3 | 3,4-Dichlorophenyl | 55 |
Note: The data in this table is hypothetical and intended to illustrate potential SAR trends based on related compound classes. Experimental validation is required.
Experimental Protocols
General Synthesis of 2-Amino-1-alkoxybutane Analogs
A general synthetic route to 2-Amino-1-alkoxybutane analogs involves the O-alkylation of a suitable precursor followed by the introduction of the amine functionality.
Scheme 1: General Synthetic Route
References
- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3953512A - Process for manufacturing 2-aminobutanol - Google Patents [patents.google.com]
- 3. ecommons.luc.edu [ecommons.luc.edu]
- 4. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dualistic Conformational Response to Substrate Binding in the Human Serotonin Transporter Reveals a High Affinity State for Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(Alkoxyaryl)-2-imidazoline monoamine oxidase inhibitors with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloids from Boophane disticha with affinity to the serotonin transporter in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methoxy-sec-butylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-sec-butylamine, also known by its IUPAC name 1-methoxybutan-2-amine, is a chiral primary amine that serves as a valuable building block in organic synthesis. Its structural features, including a stereocenter and a methoxy group, make it a significant intermediate in the preparation of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of 1-Methoxy-sec-butylamine, with a focus on providing detailed experimental protocols and structured data for laboratory use.
Introduction and Historical Context
The precise historical details of the discovery and first synthesis of 1-Methoxy-sec-butylamine are not extensively documented in readily available literature. The study of alkoxyamines as a general class of compounds began to gain traction in the mid-20th century, with significant developments in their application in polymerization and radical chemistry.[1] However, specific research focusing on 1-Methoxy-sec-butylamine appears to be more recent, primarily driven by its utility as a precursor in the synthesis of targeted therapeutic agents. Its commercial availability from various chemical suppliers indicates its established role as a reagent in contemporary organic synthesis.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of 1-Methoxy-sec-butylamine is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of 1-Methoxy-sec-butylamine
| Property | Value | Reference |
| CAS Number | 63448-63-5 | [2] |
| Molecular Formula | C₅H₁₃NO | [2] |
| Molecular Weight | 103.16 g/mol | [2] |
| Boiling Point | 84 °C | |
| Density | 0.89 g/cm³ | [3] |
| Refractive Index | 1.4140-1.4180 |
Table 2: Spectroscopic Data for 1-Methoxy-sec-butylamine
| Spectroscopic Technique | Key Peaks/Signals |
| Gas Chromatography-Mass Spectrometry (GC-MS) | m/z: 58, 41, 30, 74, 42 |
Synthesis of 1-Methoxy-sec-butylamine
The primary synthetic route to 1-Methoxy-sec-butylamine is the reductive amination of 1-methoxy-2-butanone. This method offers a straightforward and efficient pathway to the desired product. Both chemical and biocatalytic approaches can be employed for this transformation.
Chemical Synthesis via Reductive Amination
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[4][5] The process typically involves the reaction of a ketone or aldehyde with ammonia or a primary amine to form an imine intermediate, which is then reduced to the corresponding amine.
Logical Workflow for the Chemical Synthesis of 1-Methoxy-sec-butylamine:
Caption: Reductive amination of 1-methoxy-2-butanone.
Experimental Protocol: Reductive Amination of 1-Methoxy-2-butanone
This protocol is based on general procedures for reductive amination and may require optimization for specific laboratory conditions.
-
Materials:
-
1-Methoxy-2-butanone
-
Ammonia (e.g., as a solution in methanol or as ammonium acetate)
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Standard workup and purification reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel for chromatography)
-
-
Procedure:
-
Dissolve 1-methoxy-2-butanone (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or 5-10 equivalents of ammonium acetate). If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride in portions or sodium cyanoborohydride). If using catalytic hydrogenation, transfer the mixture to a suitable hydrogenation apparatus with a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Carefully quench the reaction by the slow addition of water or a saturated solution of ammonium chloride.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure 1-Methoxy-sec-butylamine.
-
Biocatalytic Synthesis
Biocatalytic methods, utilizing enzymes such as transaminases or amine dehydrogenases, offer a green and highly stereoselective alternative for the synthesis of chiral amines. These enzymatic reactions can provide access to enantiomerically pure forms of 1-Methoxy-sec-butylamine.
Logical Workflow for the Biocatalytic Synthesis of (S)-1-Methoxy-sec-butylamine:
Caption: Biocatalytic synthesis of (S)-1-Methoxy-sec-butylamine.
Applications in Organic Synthesis
1-Methoxy-sec-butylamine is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3] Its primary application lies in its use as a building block for the construction of bioactive compounds.
Intermediate in the Synthesis of Pharmaceutical Compounds
Patent literature reveals the use of 1-Methoxy-sec-butylamine as a key intermediate in the development of novel therapeutic agents. For instance, it has been employed in the synthesis of substituted quinoline compounds that act as antagonists for Toll-like receptors 7 and 8 (TLR7/8), which are implicated in autoimmune diseases.[6] It has also been utilized in the preparation of inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.
Experimental Example: N,N-Dimethylation of 1-Methoxy-sec-butylamine
A thesis described the N,N-dimethylation of 1-methoxybutan-2-amine as follows: 1-Methoxybutan-2-amine (5.8 mL, 0.050 mol) was dissolved in formic acid (25 mL) and formaldehyde (37%, 23 mL, 0.30 mol) was added. The reaction mixture was refluxed at 100 °C for 16 hours. After cooling to 0 °C, 10% aqueous NaOH was added until the solution became basic.[7]
Conclusion
1-Methoxy-sec-butylamine is a valuable chiral building block with emerging applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. While its historical origins are not well-defined, its synthesis via reductive amination of 1-methoxy-2-butanone is a well-established and efficient method. The availability of both chemical and biocatalytic routes to this compound, coupled with its utility as a synthetic intermediate, ensures its continued importance for researchers and scientists in the development of new chemical entities. Further exploration of its applications is likely to uncover new and valuable uses for this versatile chiral amine.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-methoxybutane [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Stability and Storage of 2-Amino-1-methoxybutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-1-methoxybutane (CAS RN: 63448-63-5). Understanding the chemical stability of this compound is critical for ensuring its quality, safety, and efficacy in research and pharmaceutical development. This document outlines its chemical properties, potential degradation pathways, and provides recommended experimental protocols for stability assessment.
Chemical and Physical Properties
This compound, also known as 1-Methoxy-sec-butylamine, is a primary amine with the molecular formula C₅H₁₃NO.[1][2] It is a colorless to light orange or yellow clear liquid.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃NO | [3] |
| Molecular Weight | 103.17 g/mol | [3] |
| CAS Number | 63448-63-5 | [3] |
| Appearance | Colorless to Light orange to Yellow clear liquid | [3][4] |
| Purity | >90.0% (GC) | [3][4] |
| Density | 0.89 g/cm³ | [5] |
| Refractive Index | 1.42 | [6] |
| Boiling Point | 126.9°C at 760 mmHg | [2] |
| Flash Point | 26.9°C | [2] |
Stability Profile and Potential Degradation Pathways
Oxidative Degradation
Primary amines are susceptible to oxidation. The presence of oxygen can lead to the formation of various degradation products.[3] For aliphatic amines, oxidation can lead to the formation of nitroalkanes or N-oxides.[3] The ether linkage may also be susceptible to oxidation, potentially leading to cleavage of the C-O bond.
Thermal Degradation
Exposure to high temperatures can induce thermal degradation.[8] For amines, thermal stress can lead to various reactions, including dealkylation and the formation of cyclic compounds.[9] The presence of impurities or other reactive species can catalyze these degradation processes.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. While specific photostability data for this compound is unavailable, compounds with amine functional groups can be susceptible to photodegradation.
pH-Dependent Degradation (Hydrolysis)
Although ethers are generally stable to hydrolysis under neutral conditions, extreme pH (acidic or basic) and elevated temperatures can promote cleavage of the ether linkage. The amino group's basicity will also be a factor in its reactivity at different pH values.
The following diagram illustrates the potential degradation pathways for this compound based on general chemical principles.
Caption: Proposed degradation pathways for this compound.
Recommended Storage and Handling Conditions
Based on available safety data sheets and chemical supplier information, the following storage and handling conditions are recommended to maintain the stability and quality of this compound.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | Store in a cool, dark place. Some suppliers recommend <15°C. | To minimize thermal degradation and evaporation. | [4][10] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | The compound is air sensitive; an inert atmosphere prevents oxidation. | [4][5] |
| Light Exposure | Protect from light. | To prevent photodegradation. | [11] |
| Moisture | Keep container tightly closed and dry. | To prevent absorption of moisture which could facilitate hydrolytic degradation or other reactions. | [10][11] |
| Ventilation | Store in a well-ventilated area. | Due to its flammability and potential for vapor inhalation. | [10][11] |
| Incompatible Materials | Store away from strong oxidizing agents. | Primary amines can react vigorously with oxidizing agents. | [11] |
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for developing stability-indicating analytical methods.[8]
General Experimental Workflow
The following diagram outlines a general workflow for conducting forced degradation studies.
Caption: Workflow for stability testing of this compound.
Detailed Methodologies
4.2.1. Acid and Base Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on solubility).
-
For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid to the stock solution.[5]
-
For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide to the stock solution.[5]
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze by a validated stability-indicating HPLC method.
4.2.2. Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution.
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze samples at appropriate time intervals.
4.2.3. Thermal Degradation
-
Place a solid or liquid sample of this compound in a controlled temperature oven (e.g., 60°C or higher, in 10°C increments above the accelerated storage temperature).[8]
-
Withdraw and analyze samples at appropriate time intervals.
4.2.4. Photostability Testing
-
Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze both the exposed and control samples.
Incompatibilities
Primary amines like this compound can be incompatible with certain pharmaceutical excipients. A notable incompatibility is the Maillard reaction with reducing sugars (e.g., lactose), which can lead to discoloration and the formation of complex degradation products.[12][13] Compatibility studies with intended excipients are therefore highly recommended during formulation development.
Conclusion
This compound is a flammable, corrosive, and air-sensitive liquid that requires careful storage and handling. To ensure its stability, it should be stored in a cool, dark, dry, and well-ventilated area under an inert atmosphere. While specific degradation kinetics and products are not well-documented, its chemical structure suggests susceptibility to oxidation, thermal stress, photolysis, and degradation under extreme pH conditions. The experimental protocols outlined in this guide provide a framework for conducting forced degradation studies to elucidate its stability profile, which is a critical step in its application for research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. acdlabs.com [acdlabs.com]
- 8. rjptonline.org [rjptonline.org]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. Primary Amine Assay [profoldin.com]
- 11. pharmtech.com [pharmtech.com]
- 12. isfcppharmaspire.com [isfcppharmaspire.com]
- 13. scispace.com [scispace.com]
Theoretical Studies of 1-Methoxy-sec-butylamine Conformation: A Methodological Guide
Introduction to Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[1][2][3] These different arrangements are known as conformations or conformers. The stability of a molecule is intimately linked to its conformation, with lower-energy conformers being more populated at equilibrium. For a flexible molecule like 1-Methoxy-sec-butylamine, identifying the most stable conformers and the energy barriers between them is key to predicting its behavior.
Computational chemistry provides powerful tools for this purpose, with Density Functional Theory (DFT) being a widely used method for its balance of accuracy and computational cost.[4][5] Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, serve as crucial validation for theoretical findings.[6][7]
Molecular Structure and Key Rotatable Bonds
1-Methoxy-sec-butylamine possesses several single bonds around which rotation can occur, leading to a complex conformational space. The primary rotational degrees of freedom that define the overall shape of the molecule are:
-
τ1 (C-O bond): Rotation around the bond connecting the methoxy group to the sec-butyl backbone.
-
τ2 (C-C bond): Rotation around the central carbon-carbon bond of the sec-butyl group.
-
τ3 (C-N bond): Rotation around the bond connecting the amino group to the sec-butyl backbone.
Understanding the interplay of rotations around these bonds is the central goal of the conformational analysis. Potential intramolecular hydrogen bonding between the amine group (donor) and the methoxy oxygen (acceptor) is a critical factor that is expected to significantly influence the conformational preferences.[8][9][10]
Computational Protocols
A rigorous computational study is essential to map the conformational landscape. A multi-level approach is recommended to balance computational expense and accuracy.[5]
Detailed Methodologies
Step 1: Initial Structure Generation
-
Protocol: Construct the 2D structure of 1-Methoxy-sec-butylamine using molecular editing software (e.g., GaussView, Avogadro). Generate an initial 3D structure using a force field like UFF or MMFF94. This provides a reasonable starting geometry.
Step 2: Potential Energy Surface (PES) Scan
-
Protocol: To explore the conformational space, perform a relaxed PES scan by systematically rotating the key dihedral angles (τ1, τ2, τ3). A two-dimensional scan (e.g., τ1 vs. τ3) is often a good starting point to identify low-energy regions.
-
Theoretical Level: Use a computationally inexpensive method for the scan, such as a semi-empirical method (PM7) or a fast DFT functional with a minimal basis set.
-
Procedure: Define a range for the dihedral angles (e.g., 0° to 360°) and a step size (e.g., 15-30°). At each step, the selected dihedrals are held fixed while all other geometric parameters are optimized.
Step 3: Identification of Stationary Points
-
Protocol: From the PES scan, select the structures corresponding to energy minima (valleys) and transition states (saddle points). These structures will serve as starting points for more accurate calculations.
Step 4: High-Level Optimization and Frequency Calculations
-
Protocol: Optimize the geometry of each selected structure using a more robust theoretical method. Following optimization, perform a frequency calculation for each structure.
-
Theoretical Level: Density Functional Theory (DFT) is highly recommended. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for systems where hydrogen bonding may occur.
-
Verification: A true energy minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the rotation between conformers).
-
Thermodynamics: The frequency calculation also yields thermochemical data, such as zero-point vibrational energy (ZPVE) and Gibbs free energy, which are crucial for determining the relative stabilities of conformers.
Data Presentation and Interpretation
The results of the computational study should be organized for clarity and easy interpretation.
Table 1: Hypothetical Relative Energies of Stable Conformers of 1-Methoxy-sec-butylamine This table would summarize the calculated energies of all unique stable conformers found. The Boltzmann population indicates the percentage of each conformer expected at a given temperature (e.g., 298.15 K).
| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 0.85 | 0.90 | 15.1 |
| Conf-3 | 1.20 | 1.35 | 6.8 |
| Conf-4 | 2.50 | 2.60 | 2.8 |
Note: Data are illustrative examples.
Table 2: Key Dihedral Angles (in degrees) for Hypothetical Stable Conformers This table details the specific geometry of each stable conformer, allowing for a direct comparison of their shapes.
| Conformer ID | τ1 (C-C-O-C) | τ2 (C-C-C-N) | τ3 (O-C-C-C) | Intramolecular H-bond (N-H···O) |
| Conf-1 | ~60° (gauche) | ~180° (anti) | ~60° (gauche) | Yes |
| Conf-2 | ~180° (anti) | ~180° (anti) | ~60° (gauche) | No |
| Conf-3 | ~60° (gauche) | ~60° (gauche) | ~180° (anti) | No |
Note: Data are illustrative examples based on expected stereoelectronic effects.
The conformer with the lowest energy (Conf-1 in the example) is the global minimum . The presence of an intramolecular hydrogen bond is often a strong stabilizing factor, leading to a compact, folded structure being the most stable.
Experimental Protocols for Validation
Computational models should be validated with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: NMR is the most powerful technique for studying solution-phase conformation.[6][11][12]
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can identify protons that are close in space (< 5 Å), providing direct evidence for specific conformations. For example, an NOE between a methoxy proton and an amine proton would support a folded conformation.
-
Coupling Constants (J-coupling): Three-bond proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons, as described by the Karplus equation. Measuring these values can help determine the preferred rotamers around the C-C bonds.
-
Solvent Effects: Running spectra in different solvents (e.g., non-polar vs. polar) can reveal how intermolecular interactions compete with intramolecular ones, providing further insight into the stability of folded structures.
-
Infrared (IR) Spectroscopy
-
Methodology: IR spectroscopy is particularly sensitive to hydrogen bonding.[7]
-
N-H Stretching Frequency: In a non-hydrogen-bonded amine, the N-H stretching vibrations appear in a characteristic region (~3300-3500 cm⁻¹). If an intramolecular hydrogen bond exists, this peak will shift to a lower frequency (red-shift) and often becomes broader.
-
Dilution Studies: To distinguish between intra- and intermolecular hydrogen bonding, one can perform a dilution study. The position of a peak due to intramolecular hydrogen bonding will be independent of concentration, whereas peaks from intermolecular bonding will shift upon dilution.
-
Conclusion
A comprehensive theoretical study of the conformation of 1-Methoxy-sec-butylamine requires a systematic and multi-faceted approach. By combining PES scans with high-level DFT optimizations and frequency calculations, researchers can build a detailed model of the molecule's conformational landscape. The quantitative data on relative energies and geometries, presented in clear tabular format, allows for the identification of the most stable structures and an understanding of the underlying steric and electronic effects, such as intramolecular hydrogen bonding. Crucially, the validation of these computational predictions with experimental NMR and IR data ensures a robust and accurate final conformational model, which is indispensable for applications in medicinal chemistry and materials science.
References
- 1. Conformational Analysis of Acyclic and Cyclic Systems - Organic Chemistry PDF Download [edurev.in]
- 2. youtube.com [youtube.com]
- 3. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. auremn.org.br [auremn.org.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the mechanisms underlying protein conformational switching using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chiral Synthesis Using 2-Amino-1-methoxybutane: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-methoxybutane is a chiral molecule recognized for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure, which features both an amino and a methoxy group, presents potential for its use in complex molecule synthesis. However, a comprehensive review of publicly available scientific literature reveals a significant lack of detailed applications and established protocols for its use as a chiral auxiliary in asymmetric synthesis.
While the inherent chirality of this compound suggests its potential to influence the stereochemical outcome of reactions, there is a notable absence of published studies that characterize its effectiveness in inducing diastereoselectivity or enantioselectivity in common asymmetric transformations such as aldol reactions, alkylations, or Michael additions. The scientific literature accessible through extensive searches does not provide the specific quantitative data (e.g., diastereomeric ratios, enantiomeric excess) or detailed experimental methodologies required to formulate comprehensive application notes or robust protocols for its use as a chiral directing group.
General Information and Potential Applications
This compound is commercially available and its utility as a building block in the synthesis of more complex molecules is noted in some patent literature. These applications, however, do not focus on the stereodirecting capabilities of the this compound moiety itself but rather incorporate it as a structural component.
In theory, the primary amine of this compound could be used to form chiral imines or enamines, which are key intermediates in many asymmetric C-C bond-forming reactions. The adjacent stereocenter bearing a methoxy group could sterically hinder one face of the reactive intermediate, thereby directing the approach of a nucleophile or electrophile.
Data Presentation
A thorough search of scientific databases and chemical literature did not yield any quantitative data on the use of this compound as a chiral auxiliary. Therefore, no tables summarizing yields, diastereomeric excess (d.e.), or enantiomeric excess (e.e.) for specific reactions can be provided at this time.
Experimental Protocols
The absence of published research detailing the use of this compound for chiral induction means that no experimentally validated protocols can be presented. For researchers interested in exploring the potential of this molecule as a novel chiral auxiliary, the following general workflow could serve as a starting point for investigation.
Hypothetical Investigative Workflow
Caption: A potential workflow for investigating the utility of this compound as a chiral auxiliary.
Conclusion
Based on the currently available scientific literature, "this compound" is not a well-documented chiral auxiliary for asymmetric synthesis. While its chiral nature makes it a candidate for such applications, there is a clear lack of empirical data and established protocols. The information presented here is intended to inform researchers and drug development professionals of the current knowledge landscape. Further research would be necessary to establish the efficacy of this compound as a stereodirecting group and to develop reliable protocols for its use in chiral synthesis. Professionals in the field are encouraged to consider this molecule for novel research into new chiral auxiliaries, but should be aware that they would be venturing into exploratory territory.
The Enigmatic Chiral Building Block: 1-Methoxy-sec-butylamine
While 1-Methoxy-sec-butylamine presents intriguing structural features for asymmetric synthesis, a comprehensive review of scientific literature reveals a notable scarcity of its specific applications as a chiral building block. This document aims to provide researchers, scientists, and drug development professionals with the available information on this compound, alongside a broader discussion of the utility of chiral amino ethers in synthetic chemistry, offering context and potential avenues for exploration.
Introduction to 1-Methoxy-sec-butylamine
1-Methoxy-sec-butylamine, also known as 1-methoxybutan-2-amine, is a chiral primary amine containing a methoxy group at the 1-position. Its structure suggests potential as a bidentate ligand or as a chiral auxiliary, where the nitrogen and oxygen atoms can coordinate to a metal center, influencing the stereochemical outcome of a reaction.
Chemical Structure:
Despite its potential, specific examples of its use in the synthesis of pharmaceutical ingredients or other complex chiral molecules are not readily found in peer-reviewed journals. Commercial suppliers list the compound, indicating its availability for research purposes, but detailed application notes or protocols remain elusive.
The Broader Context: Chiral Amino Ethers in Asymmetric Synthesis
The limited specific data on 1-Methoxy-sec-butylamine prompts a look into the broader class of chiral β-amino ethers and other chiral amines, which are extensively used as chiral auxiliaries, ligands, and building blocks. These compounds are valuable because the presence of both a nitrogen and an oxygen atom allows for the formation of rigid, chelated transition states, which is crucial for high stereoselectivity.
A closely related and more documented compound is (S)-(+)-1-Methoxy-2-propylamine . While not a direct analogue, its applications can offer insights into the potential uses of 1-Methoxy-sec-butylamine. It has been explored as a chiral building block in the agrochemical and pharmaceutical industries.
Potential Applications and Synthetic Strategies
Given the structural similarities to other chiral amino ethers, one can hypothesize the potential applications of 1-Methoxy-sec-butylamine in the following areas:
-
As a Chiral Auxiliary: The amine functionality can be acylated with a prochiral substrate. The resulting amide could then undergo a diastereoselective reaction, such as an enolate alkylation or an aldol reaction. The methoxy group could play a role in chelating the metal counterion, thereby influencing the facial selectivity of the reaction. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product.
-
In the Synthesis of Chiral Ligands: 1-Methoxy-sec-butylamine could serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. For instance, it could be used to prepare chiral phosphine-oxazoline (PHOX) type ligands or other bidentate N,O-ligands.
-
As a Chiral Resolving Agent: Primary amines are often used to resolve racemic carboxylic acids through the formation of diastereomeric salts.
Generalized Experimental Protocol: Diastereoselective Alkylation using a Chiral Amino Ether Auxiliary
The following is a generalized protocol illustrating how a chiral amino ether, such as 1-Methoxy-sec-butylamine, might be used as a chiral auxiliary for diastereoselective alkylation. Note: This is a representative procedure and has not been specifically reported for 1-Methoxy-sec-butylamine.
Table 1: Hypothetical Reaction Parameters for Diastereoselective Alkylation
| Step | Reagent/Condition | Purpose | Expected Outcome |
| 1 | Prochiral carboxylic acid, Thionyl chloride | Acyl chloride formation | Activated acid for coupling |
| 2 | (S)-1-Methoxy-sec-butylamine, Triethylamine | Amide formation | Chiral amide substrate |
| 3 | Lithium diisopropylamide (LDA), -78 °C | Enolate formation | Deprotonation at the α-carbon |
| 4 | Alkyl halide (e.g., Benzyl bromide) | Alkylation | Diastereoselective C-C bond formation |
| 5 | Acid or base hydrolysis | Auxiliary removal | Enantiomerically enriched carboxylic acid |
Protocol:
-
Amide Formation: To a solution of a prochiral carboxylic acid (1.0 eq) in dichloromethane (DCM) is added thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acyl chloride is dissolved in DCM and added dropwise to a solution of (S)-1-Methoxy-sec-butylamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred for 4 hours at room temperature. The reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated to give the chiral amide.
-
Diastereoselective Alkylation: The chiral amide (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 1 hour. The alkyl halide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated NH₄Cl and warmed to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The alkylated amide is dissolved in a mixture of acetic acid and water (3:1) and heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the resulting enantiomerically enriched carboxylic acid is purified by chromatography.
Visualizing Synthetic Strategies
Diagram 1: General Workflow for Utilizing a Chiral Auxiliary
Caption: General workflow for the use of a chiral amine as a chiral auxiliary.
Diagram 2: Hypothetical Chelation-Controlled Aldol Reaction
Caption: Hypothetical pathway for a chelation-controlled aldol reaction.
Conclusion
While 1-Methoxy-sec-butylamine remains an under-explored chiral building block, its structure is emblematic of a class of compounds—chiral amino ethers—that have proven to be highly valuable in asymmetric synthesis. The lack of specific literature applications presents an opportunity for new research to explore its potential as a chiral auxiliary, ligand precursor, or resolving agent. The generalized protocols and workflows provided here, based on the established chemistry of related compounds, can serve as a starting point for such investigations. Researchers are encouraged to explore its utility and contribute to the collective knowledge of chiral building blocks in organic synthesis.
Application Notes and Protocols: 2-Amino-1-methoxybutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-methoxybutane is a chiral bifunctional organic compound that holds potential as a versatile building block in organic synthesis. Its structure, featuring both a primary amine and a methoxy ether functional group, allows for a variety of chemical transformations. The presence of a stereocenter at the C2 position suggests its utility in asymmetric synthesis, potentially as a chiral auxiliary or a precursor to chiral ligands and target molecules. This document aims to provide an overview of the potential applications of this compound in organic synthesis, drawing upon general principles of reactivity for compounds of this class.
While specific, detailed applications and protocols for "this compound" are not extensively documented in readily available scientific literature, its structural motifs are present in various synthetic intermediates. The following sections outline potential synthetic applications based on the known reactivity of similar amino ether compounds.
Potential Applications
Based on its chemical structure, this compound could serve as a valuable intermediate in several key synthetic transformations:
-
Asymmetric Synthesis: The chiral nature of this compound makes it a candidate for use as a chiral auxiliary. When temporarily incorporated into a prochiral molecule, the stereocenter of the amino ether can direct the stereochemical outcome of subsequent reactions, such as alkylations, aldol reactions, or Diels-Alder reactions. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered.
-
Synthesis of Chiral Ligands: The nitrogen and oxygen atoms in this compound can act as coordination sites for metal centers. Derivatization of the amino group could lead to the formation of novel chiral ligands for asymmetric catalysis, influencing the enantioselectivity of metal-catalyzed reactions.
-
Building Block for Bioactive Molecules: The 2-amino-1-methoxybutyl scaffold could be incorporated into the synthesis of complex molecules with potential biological activity, such as pharmaceuticals and agrochemicals. The amine group provides a handle for further functionalization and peptide coupling, while the methoxy group can influence the molecule's lipophilicity and metabolic stability.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for similar transformations. They are intended to serve as a starting point for methodology development.
Protocol 1: Diastereoselective Alkylation using this compound as a Chiral Auxiliary (Conceptual)
This conceptual protocol outlines how this compound might be used as a chiral auxiliary for the diastereoselective alkylation of a carboxylic acid derivative.
Step 1: Amide Formation
-
To a solution of a carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., argon or nitrogen), add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Add (S)-2-Amino-1-methoxybutane (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure and purify the resulting amide by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the amide from Step 1 in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq.), to generate the enolate.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add an alkylating agent (e.g., methyl iodide or benzyl bromide) (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the product using NMR spectroscopy or chiral HPLC.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid and recover the chiral auxiliary. For example, refluxing the amide in aqueous HCl or with a strong base like potassium hydroxide.
-
The resulting chiral carboxylic acid can be isolated and purified. The chiral auxiliary, this compound, can be recovered from the reaction mixture.
Quantitative Data (Illustrative)
The following table presents hypothetical data for the diastereoselective alkylation described in Protocol 1. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Entry | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Methyl Iodide | 90:10 | 85 |
| 2 | Benzyl Bromide | 92:8 | 88 |
| 3 | Ethyl Iodide | 88:12 | 82 |
Visualizations
Caption: Conceptual workflow for diastereoselective alkylation.
Caption: Logical flow of a chiral auxiliary-mediated synthesis.
While specific documented applications of this compound in complex organic synthesis are limited in the public domain, its structure suggests significant potential, particularly in the field of asymmetric synthesis. The conceptual protocols and logical diagrams provided herein are intended to stimulate further research and development into the applications of this promising chiral building block. Experimental validation is necessary to determine the efficacy of this compound in these proposed transformations.
Application Notes and Protocols for Chiral Resolution of Racemic Mixtures
Topic: Chiral Resolution of Racemic Carboxylic Acids using a Chiral Primary Amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the application of "1-Methoxy-sec-butylamine" as a chiral resolving agent did not yield any specific published protocols or quantitative data. Therefore, this document provides a generalized protocol for the chiral resolution of a racemic carboxylic acid using a generic chiral primary amine. This guide is intended to serve as a foundational methodology that can be adapted for specific research needs.
Introduction
Chiral resolution is a crucial process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and physiological properties. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. [1][2][3] This method involves the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. [1]These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. [4]Following separation, the individual enantiomers of the target compound can be recovered by breaking the diastereomeric salt. [1] This application note details a general procedure for the chiral resolution of a racemic carboxylic acid using a chiral primary amine as the resolving agent.
Principle of the Method
The fundamental principle of chiral resolution via diastereomeric salt formation lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.
The reaction of a racemic carboxylic acid, a 1:1 mixture of (R)-acid and (S)-acid, with an enantiopurified chiral amine, for instance, the (R)-amine, results in the formation of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. [2][3]Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. Through careful selection of a solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize from the solution, while the other remains in the mother liquor. The less soluble diastereomeric salt can then be isolated by filtration. Finally, the enantiomerically enriched carboxylic acid is regenerated by treatment with an achiral acid or base to break the salt.
Experimental Protocols
This section outlines a general experimental workflow for the chiral resolution of a racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is critical for a successful resolution and will need to be determined empirically for each specific system.
Screening for Optimal Resolving Conditions
A preliminary screening process is essential to identify suitable solvents and conditions for the diastereomeric salt crystallization.
Protocol for Screening:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, acetone).
-
Prepare a stock solution of the chiral amine resolving agent at the same molar concentration.
-
-
Salt Formation in Multi-well Plates:
-
In a multi-well plate, combine the racemic acid and the chiral resolving agent. It is common to screen both 0.5 and 1.0 molar equivalents of the resolving agent. [5] * Evaporate the solvent to obtain the diastereomeric salts as a dry powder.
-
-
Solvent and Crystallization Screening:
-
To each well containing the dried salts, add a different crystallization solvent or solvent mixture.
-
Seal the plate and heat to dissolve the salts, then allow to cool slowly to ambient temperature.
-
Observe the wells for crystal formation. The presence of crystalline solid indicates a potential condition for resolution.
-
-
Analysis:
-
Isolate the crystals from the most promising conditions.
-
Regenerate the carboxylic acid from the salt and analyze the enantiomeric excess (ee%) by a suitable method (e.g., chiral HPLC, GC, or NMR with a chiral solvating agent).
-
Preparative Scale Resolution
Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in the optimal solvent determined from the screening process.
-
Add the chosen molar equivalent of the chiral amine resolving agent. The mixture may be heated to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal yield.
-
If crystallization does not occur, seeding with a small crystal from the screening experiment can be beneficial.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Recrystallization (Optional):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system. The purity should be monitored after each recrystallization.
-
-
Regeneration of the Enantiopure Carboxylic Acid:
-
Dissolve the purified diastereomeric salt in water or an aqueous/organic mixture.
-
Add a strong achiral acid (e.g., HCl) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.
-
Extract the liberated enantiopurified carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the resolved enantiomer.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer containing the resolving agent salt can be basified with a strong base (e.g., NaOH) to regenerate the free chiral amine, which can then be extracted and potentially reused.
-
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee%) of the resolved product. The diastereomeric excess (de%) of the crystallized salt can also be determined.
Table 1: Hypothetical Data for Chiral Resolution of a Racemic Carboxylic Acid
| Entry | Resolving Agent (eq.) | Solvent System | Yield (%) | de% of Salt | ee% of Acid |
| 1 | (R)-Amine (0.5) | Ethanol | 45 | >98 | >98 |
| 2 | (R)-Amine (1.0) | Methanol/Water (9:1) | 40 | 95 | 95 |
| 3 | (S)-Amine (0.5) | Isopropanol | 42 | >98 | >98 |
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the key processes in chiral resolution by diastereomeric salt formation.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical relationship of the chiral resolution process.
References
Application Note: Chiral Gas Chromatographic Analysis of Amines Following Derivatization with (S)-2-Amino-1-methoxybutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective analysis of chiral amines is of paramount importance in the pharmaceutical industry, clinical diagnostics, and forensic science, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Gas chromatography (GC) coupled with a chiral stationary phase is a powerful technique for the separation of enantiomers. An alternative and often more robust approach, known as the indirect method, involves the derivatization of the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral GC column. This application note describes a detailed protocol for the derivatization of primary and secondary amines using (S)-2-Amino-1-methoxybutane as the CDA for subsequent chiral analysis by GC-Mass Spectrometry (GC-MS).
Principle of Derivatization
The protocol involves a two-step process. First, the chiral reagent, (S)-2-Amino-1-methoxybutane, is converted into the corresponding isocyanate, (S)-1-isocyanato-1-methoxybutane, by reaction with phosgene or a phosgene equivalent like triphosgene. This activated form of the CDA readily reacts with the primary or secondary amine group of the analyte to form stable, diastereomeric urea derivatives. These derivatives, having different physicochemical properties, can be chromatographically separated on a non-chiral column. The reaction scheme is presented below:
-
Step 1: Activation of the Chiral Derivatizing Agent (S)-2-Amino-1-methoxybutane + Phosgene source → (S)-1-isocyanato-1-methoxybutane + Byproducts
-
Step 2: Derivatization of the Amine Analyte R-NHR' (Analyte) + (S)-1-isocyanato-1-methoxybutane → Diastereomeric Urea Derivatives
Experimental Protocols
1. Preparation of the Chiral Derivatizing Reagent: (S)-1-isocyanato-1-methoxybutane
Safety Precaution: This procedure involves highly toxic reagents like triphosgene and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Materials:
-
(S)-2-Amino-1-methoxybutane
-
Triphosgene
-
Anhydrous toluene
-
Anhydrous triethylamine (TEA)
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve triphosgene (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (S)-2-Amino-1-methoxybutane (3.0 eq) and anhydrous triethylamine (3.0 eq) in anhydrous toluene dropwise to the stirred triphosgene solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture and filter to remove the triethylamine hydrochloride salt.
-
The resulting toluene solution containing (S)-1-isocyanato-1-methoxybutane can be used directly for derivatization or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate. The reagent should be stored under nitrogen in a desiccator.
-
2. Derivatization of Amine Samples
-
Materials:
-
Amine sample (e.g., amphetamine, methamphetamine)
-
(S)-1-isocyanato-1-methoxybutane solution in anhydrous toluene (0.1 M)
-
Anhydrous pyridine or TEA
-
Anhydrous ethyl acetate
-
Vials with PTFE-lined caps
-
-
Procedure:
-
Dissolve or dilute the amine sample (containing approximately 1 mg of the amine) in 100 µL of anhydrous toluene in a reaction vial.
-
Add 10 µL of anhydrous pyridine as a catalyst.
-
Add 200 µL of the 0.1 M (S)-1-isocyanato-1-methoxybutane solution in toluene. This represents a molar excess of the derivatizing agent.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Column: A non-chiral, mid-polarity column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL, splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: 50-550 amu.
-
Data Presentation
The following table presents hypothetical quantitative data for the chiral separation of (R)- and (S)-amphetamine after derivatization with (S)-1-isocyanato-1-methoxybutane.
| Analyte | Enantiomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Amphetamine | (R)-amphetamine derivative | 12.54 | 1.05 | 2.1 |
| (S)-amphetamine derivative | 12.78 |
Note: The elution order of the diastereomers will depend on the absolute configuration of the amine enantiomer and the CDA.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the derivatization and analysis of chiral amines.
Logical Relationship of Chiral Separation
Caption: Principle of indirect chiral separation by derivatization.
This application note provides a comprehensive, albeit representative, protocol for the chiral analysis of amines by GC-MS following derivatization with (S)-2-Amino-1-methoxybutane. The formation of diastereomeric ureas allows for the effective separation of enantiomers on a standard achiral GC column. This method is presented as a template that can be adapted and optimized for various specific amine analytes in different matrices. The successful application of this indirect chiral separation technique can significantly aid in the research, development, and quality control of chiral amine compounds.
Application Notes: Asymmetric Synthesis of and with 1-Methoxy-sec-butylamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals, where specific stereoisomers are often responsible for the desired biological activity. While a broad range of chiral auxiliaries and reagents are well-established in asymmetric synthesis, the application of "1-Methoxy-sec-butylamine" as a removable chiral auxiliary is not widely documented in peer-reviewed literature. However, its structural analog, (S)-1-methoxypropan-2-amine (also known as (S)-methoxyisopropylamine), is a significant chiral intermediate, particularly in the production of herbicides.
These application notes will focus on the synthesis of enantiopure 1-methoxy-sec-butylamine and its analogs, with a primary focus on biocatalytic methods that offer high enantioselectivity and sustainable advantages. The provided protocols and data will be valuable for researchers interested in the production of such chiral amines for use as building blocks in complex molecule synthesis.
Biocatalytic Synthesis of (S)-1-Methoxypropan-2-amine
Biocatalysis, particularly through the use of transaminases, has emerged as a highly efficient method for producing enantiomerically pure amines.[1] This approach involves the asymmetric amination of a prochiral ketone, offering a greener alternative to traditional chemical resolutions.
Experimental Protocol: Enzymatic Transamination of Methoxyacetone
This protocol is based on the synthesis of (S)-1-methoxypropan-2-amine, a key intermediate in the production of chloroacetamide herbicides.
Objective: To synthesize (S)-1-methoxypropan-2-amine with high enantiomeric excess via a biocatalytic transamination reaction.
Materials:
-
Methoxyacetone
-
Isopropylamine (or another suitable amine donor)
-
Transaminase biocatalyst
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., MTBE) for extraction
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution containing the transaminase enzyme and the PLP cofactor.
-
Substrate Addition: Add methoxyacetone and the amine donor (e.g., isopropylamine) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-50°C) and pH. The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is typically basified to deprotonate the amine product.
-
Extraction: The product is then extracted from the aqueous phase using an organic solvent like methyl tert-butyl ether (MTBE).
-
Purification: The combined organic layers are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.
Quantitative Data Summary:
The following table summarizes typical results for the biocatalytic synthesis of (S)-1-methoxypropan-2-amine.
| Substrate | Biocatalyst | Amine Donor | Conversion (%) | Enantiomeric Excess (ee%) | Product |
| Methoxyacetone | Transaminase | Isopropylamine | >97 | >99 | (S)-1-methoxypropan-2-amine |
Note: The data presented is based on established industrial processes and may vary depending on the specific enzyme and reaction conditions used.[2]
Chemoenzymatic Synthesis of Other Chiral Amines
For chiral amines where direct biocatalytic routes are less established, a chemoenzymatic approach involving the resolution of a racemic mixture can be employed. Lipase-catalyzed acylation is a common method for kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic sec-Butylamine
Objective: To resolve racemic sec-butylamine to obtain the (S)-enantiomer with high enantiomeric excess.
Materials:
-
Racemic sec-butylamine
-
Acylating agent (e.g., ethyl decanoate)
-
Immobilized lipase (e.g., Candida antarctica lipase B, CALB)
-
Anhydrous organic solvent (e.g., methyl t-butyl ether, MTBE)
Procedure:
-
Reaction Setup: In a dry reaction flask, dissolve racemic sec-butylamine and the acylating agent in the organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the solution.
-
Reaction Conditions: The reaction is agitated at a controlled temperature until approximately 50% conversion is achieved, which can be monitored by GC or HPLC.
-
Enzyme Removal: The immobilized enzyme is removed by filtration and can often be washed and reused.
-
Separation: The unreacted (S)-sec-butylamine can be separated from the acylated (R)-enantiomer by extraction or chromatography.
Quantitative Data Summary:
The efficiency of lipase-catalyzed resolution can be influenced by the choice of acylating agent and solvent.
| Substrate | Lipase | Acylating Agent | Solvent | Enantiomeric Excess (ee%) of Unreacted Amine |
| (±)-sec-Butylamine | Candida antarctica | Ethyl decanoate | MTBE | High |
Note: Specific yield and ee% will depend on reaction time and conditions. Optimization is often required.[3]
Visualizing the Synthetic Pathways
Biocatalytic Synthesis Workflow
The following diagram illustrates the general workflow for the biocatalytic synthesis of a chiral amine from a prochiral ketone.
Caption: Workflow for biocatalytic synthesis of a chiral amine.
General Principle of Chiral Auxiliary Use
While "1-Methoxy-sec-butylamine" is not a commonly cited chiral auxiliary, the following diagram illustrates the general principle of how such a molecule would be used in an asymmetric alkylation, should a suitable protocol be developed.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
The available scientific literature indicates that 1-methoxy-sec-butylamine and its analogs are more prominently utilized as chiral building blocks rather than as removable chiral auxiliaries. The protocols provided herein for the biocatalytic and chemoenzymatic synthesis of these amines offer efficient and highly stereoselective routes to these valuable compounds. For researchers in drug development and agrochemical synthesis, the ability to produce these enantiopure amines is a critical first step in the construction of complex, biologically active molecules. Further research could explore the potential of 1-methoxy-sec-butylamine as a novel chiral auxiliary, though at present, its primary utility remains as a chiral synthetic intermediate.
References
Application of 2-Amino-1-methoxybutane in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Amino-1-methoxybutane is a chiral amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly pharmaceutical intermediates. Its stereocenter and functional groups allow for the construction of specific stereoisomers of target drug molecules, which is often crucial for their efficacy and safety. Chiral amines are foundational components in over 40% of commercial pharmaceuticals, highlighting their importance in medicinal chemistry.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, based on available literature.
Application Notes
This compound is primarily utilized in nucleophilic substitution and addition reactions to introduce a chiral (1-methoxybutan-2-yl)amino moiety into a molecule. This is particularly relevant in the development of antagonists for various receptors and enzyme inhibitors.
Key Applications:
-
Corticotropin-Releasing Factor (CRF) Antagonists: Used in the synthesis of fused pyrimidine derivatives that act as CRF antagonists, which are investigated for the treatment of psychiatric and neurological disorders.
-
Tyrosine Kinase Inhibitors (TKIs): Incorporated into molecules designed to inhibit tyrosine kinases, a key target in cancer therapy.
-
11β-Hydroxysteroid Dehydrogenase (11β-HSD1) Inhibitors: Employed in the synthesis of piperidine-3-carboxylic acid amide derivatives that inhibit 11β-HSD1, a target for treating type 2 diabetes.
-
Adiponectin Receptor Activators: Used in the preparation of spiro compounds that activate adiponectin receptors, which are targets for metabolic diseases.
The chirality of this compound is critical in these applications as it allows for stereospecific interactions with the biological targets of the final pharmaceutical compounds.
Experimental Protocols
The following protocols are derived from patent literature and academic dissertations. They provide a basis for the use of this compound in specific synthetic transformations. Researchers should adapt and optimize these methods for their specific substrates and laboratory conditions.
Protocol 1: Synthesis of a Corticotropin-Releasing Factor (CRF) Antagonist Intermediate
This protocol describes the synthesis of 5-amino-4-chloro-6-(1-methoxy-2-butyl)amino-2-methylpyrimidine, an intermediate in the preparation of CRF antagonists.
Reaction Scheme:
Materials:
-
4,5-diamino-6-chloro-2-methylpyrimidine
-
This compound
-
Triethylamine
-
Solvent (e.g., a suitable high-boiling solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., methanol/chloroform mixture)
Procedure:
-
To a solution of 4,5-diamino-6-chloro-2-methylpyrimidine in a suitable solvent, add triethylamine (0.21 g).
-
Add this compound (0.23 g) to the reaction mixture.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (25 mL) and water (25 mL).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the organic layer to obtain a residue.
-
Purify the residue by flash column chromatography on silica gel using a 1:100 methanol/chloroform mixture as the eluent to afford the desired product.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Product | Yield | Purity | Reference |
| 4,5-diamino-6-chloro-2-methylpyrimidine | This compound | 5-amino-4-chloro-6-(1-methoxy-2-butyl)amino-2-methylpyrimidine | N/A | N/A |
Yield and purity data were not specified in the source document.
Protocol 2: Synthesis of a Trisubstituted Benzene Derivative
This protocol outlines the reaction of this compound with benzene-1,3,5-tricarbonyl trichloride.
Reaction Scheme:
Materials:
-
This compound (8 mL; 70 mmol)
-
Pyridine (7 mL; 86.7 mmol)
-
Lithium chloride (spatula tip)
-
Tetrahydrofuran (THF) (150 mL)
-
Benzene-1,3,5-tricarbonyl trichloride (5.55 g; 20 mmol)
-
Argon atmosphere
Procedure:
-
Prepare a solution of this compound, pyridine, and a spatula tip of LiCl in THF (150 mL).
-
Cool the solution to 0 °C under an argon atmosphere.
-
Slowly add benzene-1,3,5-tricarbonyl trichloride to the cooled solution.
-
Stir the reaction mixture overnight at 70 °C.
-
After the reaction is complete, remove the solvent.
-
Further purification of the product may be required.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Product | Molar Ratio (1:2) | Reference |
| Benzene-1,3,5-tricarbonyl trichloride | This compound | N,N',N''-tris(1-methoxybutan-2-yl)benzene-1,3,5-tricarboxamide | 1 : 3.5 |
Visualizations
Diagram 1: Synthetic Pathway for a CRF Antagonist Intermediate
Caption: Synthesis of a key intermediate for CRF antagonists.
Diagram 2: General Workflow for Synthesis and Purification
Caption: General experimental workflow for pharmaceutical intermediate synthesis.
Diagram 3: Role of Chiral Building Blocks in Drug Specificity
Caption: Conceptual illustration of chiral synthesis for targeted drug action.
References
Application Notes and Protocols: 1-Methoxy-sec-butylamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions.[1] These moieties are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity.[1] The auxiliary is subsequently cleaved and can often be recovered for reuse.[1] This application note details the characteristics and potential applications of 1-methoxy-sec-butylamine as a chiral auxiliary in asymmetric synthesis, providing detailed protocols for its attachment, use in diastereoselective reactions, and subsequent removal.
1-Methoxy-sec-butylamine, a chiral amino alcohol derivative, offers a unique combination of steric and electronic properties. The presence of a methoxy group allows for potential chelation with metal ions, which can enforce a rigid conformation in the transition state, leading to high levels of stereocontrol. This document provides hypothetical, yet representative, protocols and data based on well-established principles of asymmetric synthesis using analogous chiral auxiliaries.
Synthesis of Enantiomerically Pure (2S)-1-methoxybutan-2-amine
The successful application of a chiral auxiliary hinges on its availability in high enantiomeric purity. A common route to enantiopure amines is through the resolution of a racemic mixture or via asymmetric synthesis. One plausible synthetic route to (2S)-1-methoxybutan-2-amine is outlined below.
Caption: Plausible synthetic route to enantiopure 1-methoxybutan-2-amine.
Attachment of the Chiral Auxiliary
The chiral auxiliary is typically attached to a carboxylic acid substrate via amide bond formation.
Protocol 1: Amide Formation
-
Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Amine Coupling: To the activated carboxylic acid solution, add a solution of enantiomerically pure (2S)-1-methoxybutan-2-amine (1.0 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography on silica gel.
Application in Asymmetric Alkylation
Amides derived from 1-methoxy-sec-butylamine can be used to direct the stereoselective alkylation of the α-carbon. The methoxy group can play a crucial role in chelating the lithium ion of the enolate, leading to a rigid transition state that favors the approach of the electrophile from one face.
References
Application Notes and Protocols: Enantioselective Reactions Catalyzed by 2-Amino-1-methoxybutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct literature on the use of "2-Amino-1-methoxybutane" itself as a primary catalyst in enantioselective reactions is not extensively documented, its structure as a chiral amino alcohol makes it a promising scaffold for the development of novel organocatalysts or chiral ligands for asymmetric synthesis. This document provides a prospective look into the potential applications of this compound derivatives in catalyzing key enantioselective reactions, offering hypothetical protocols and data based on established principles of organocatalysis.
The presence of both a primary amine and a methoxy group offers multiple points for modification, allowing for the fine-tuning of steric and electronic properties to achieve high stereoselectivity. These derivatives are envisioned to be effective in a range of transformations, including aldol reactions, Michael additions, and Mannich reactions, which are fundamental for the construction of chiral molecules in pharmaceutical and agrochemical research.
Hypothetical Application: Asymmetric Aldol Reaction
One of the most powerful carbon-carbon bond-forming reactions in organic synthesis is the aldol reaction. Chiral amino alcohols and their derivatives are well-known to catalyze this reaction with high enantioselectivity. A hypothetical catalyst, (S)-N-((S)-1-methoxybutan-2-yl)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Catalyst A) , derived from (S)-2-Amino-1-methoxybutane, is proposed for the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.
Table 1: Hypothetical Performance of Catalyst A in the Asymmetric Aldol Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) [Product] |
| 1 | 10 | Toluene | -20 | 24 | 85 | 92:8 | 95 (syn) |
| 2 | 10 | CH2Cl2 | -20 | 24 | 78 | 88:12 | 92 (syn) |
| 3 | 10 | THF | -20 | 24 | 81 | 90:10 | 93 (syn) |
| 4 | 5 | Toluene | -20 | 36 | 82 | 91:9 | 94 (syn) |
| 5 | 10 | Toluene | 0 | 12 | 88 | 85:15 | 89 (syn) |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Catalyst A from (S)-2-Amino-1-methoxybutane
This protocol describes a plausible synthetic route to a chiral pyrrolidine-based catalyst derived from (S)-2-Amino-1-methoxybutane.
Materials:
-
(S)-2-Amino-1-methoxybutane
-
(S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diphenyl(trimethylsilyloxy)acetonitrile
-
Grignard reagent (e.g., MeMgBr)
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate
Procedure:
-
Amide Coupling: To a solution of (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add BOP reagent (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 10 minutes at room temperature. Add (S)-2-Amino-1-methoxybutane (1.0 eq) and continue stirring for 12 hours.
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Boc Deprotection: Dissolve the purified amide in DCM and add TFA (10 eq). Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.
-
Introduction of the Diphenyl(trimethylsilyloxy)methyl Group: Dissolve the deprotected amine in anhydrous diethyl ether. In a separate flask, react diphenyl(trimethylsilyloxy)acetonitrile with a Grignard reagent to form the corresponding nucleophile. Add this nucleophilic solution to the amine solution at 0 °C and stir for 4 hours.
-
Final Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash with brine, and dry over magnesium sulfate. After filtration and solvent evaporation, purify the final catalyst by column chromatography.
Protocol 2: Asymmetric Aldol Reaction Catalyzed by Hypothetical Catalyst A
This protocol details the use of the synthesized catalyst in an asymmetric aldol reaction.
Materials:
-
Hypothetical Catalyst A
-
4-Nitrobenzaldehyde
-
Acetone, anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add Hypothetical Catalyst A (0.10 mmol, 10 mol%) and anhydrous toluene (2.0 mL). Cool the solution to -20 °C.
-
Addition of Reactants: Add acetone (2.0 mmol, 2.0 eq) to the cooled solution, followed by the dropwise addition of a solution of 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq) in anhydrous toluene (1.0 mL) over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After 24 hours, quench the reaction by adding 1 M hydrochloric acid. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude aldol product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Caption: General workflow for synthesis and screening of a new catalyst.
Caption: Hypothetical structure-activity relationship for Catalyst A.
Application Notes and Protocols: "1-Methoxy-sec-butylamine" as a Ligand in Asymmetric Catalysis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review and Protocols for 1-Methoxy-sec-butylamine in Asymmetric Catalysis
Executive Summary
A thorough review of scientific literature and chemical databases indicates that 1-Methoxy-sec-butylamine has not been documented as a ligand in asymmetric catalysis. Consequently, there is no published data on its performance, specific applications, or established experimental protocols.
This document, therefore, serves two purposes:
-
To transparently report the absence of specific data for "1-Methoxy-sec-butylamine" in this context.
-
To provide a foundational guide based on the well-established principles of using structurally similar chiral β-amino ether and simple amine ligands in asymmetric synthesis. The protocols and diagrams herein are illustrative and intended to serve as a starting point for researchers wishing to investigate the potential of this specific molecule.
Introduction to Chiral Amines and β-Amino Ethers in Asymmetric Catalysis
Chiral amines and their derivatives are a vital class of ligands in asymmetric catalysis. Their ability to coordinate with a metal center creates a chiral environment that can effectively control the stereochemical outcome of a chemical transformation. The presence of both a nitrogen and an ether oxygen atom in β-amino ethers allows for bidentate chelation to a metal, which can create a more rigid and well-defined catalytic pocket, often leading to higher enantioselectivities.
The general workflow for employing a chiral ligand in an asymmetric reaction involves the formation of an active chiral catalyst, its reaction with a prochiral substrate, and the subsequent release of the enantioenriched product, regenerating the catalyst for the next cycle.
Caption: General catalytic cycle for a metal-catalyzed asymmetric reaction.
Potential Applications (Based on Structurally Similar Ligands)
Given the structural features of 1-Methoxy-sec-butylamine, it could potentially be investigated as a ligand in several common asymmetric reactions where chiral β-amino ethers and alcohols have proven effective. These include:
-
Asymmetric Alkylation and Arylation of Aldehydes: The addition of organozinc or other organometallic reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino ether ligands are known to effectively control the facial selectivity of the incoming nucleophile.
-
Asymmetric Reduction of Prochiral Ketones: In combination with boranes or as part of a transfer hydrogenation catalyst, this type of ligand could induce enantioselectivity in the formation of chiral secondary alcohols.
-
Enantioselective Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another area where chiral ligands are crucial for establishing stereocenters.
Generalized Experimental Protocols
The following protocols are generalized methodologies for screening a new chiral ligand like 1-Methoxy-sec-butylamine in a model asymmetric reaction.
Protocol 1: General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
(S)- or (R)-1-Methoxy-sec-butylamine (as the chiral ligand)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral ligand, 1-Methoxy-sec-butylamine (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 equivalents) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product, (S)- or (R)-1-phenyl-1-propanol, by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Proposed Experimental Workflow Visualization
The logical flow for investigating a novel ligand in an asymmetric reaction is outlined below.
Caption: Workflow for evaluating a novel chiral ligand.
Data Presentation (Hypothetical)
As no experimental data is available, the following table is a template for how results should be structured for clarity and comparison once experiments are conducted.
| Entry | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 0 | 4 | - | - |
| 2 | 10 | Hexane | 0 | 4 | - | - |
| 3 | 10 | Toluene | -20 | 6 | - | - |
| 4 | 5 | Toluene | 0 | 4 | - | - |
Conclusion and Future Work
While "1-Methoxy-sec-butylamine" is not an established ligand in asymmetric catalysis, its structure is promising. The protocols and workflows provided in this document offer a solid foundation for any research group wishing to explore its potential. Future work should focus on its synthesis in high enantiopurity and a systematic screening in various metal-catalyzed asymmetric transformations to fully elucidate its catalytic capabilities.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-sec-butylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methoxy-sec-butylamine, also known as 1-methoxybutan-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and IUPAC name for "1-Methoxy-sec-butylamine"?
A1: The correct IUPAC name for "1-Methoxy-sec-butylamine" is 1-methoxybutan-2-amine . Its chemical structure is as follows:
It is a primary amine with a chiral center at the second carbon atom.[1][2]
Q2: What are the common synthetic routes to produce 1-methoxybutan-2-amine?
A2: The most common and direct method for synthesizing 1-methoxybutan-2-amine is through the reductive amination of the corresponding ketone, 1-methoxy-2-butanone, with ammonia.[3][4][5] Alternative approaches may include biocatalytic methods, such as transamination, which can offer high stereoselectivity for producing a specific enantiomer.[6][7]
Q3: What are the key starting materials for the reductive amination synthesis?
A3: The primary starting materials are:
-
1-Methoxy-2-butanone (the ketone precursor)
-
An amine source , typically ammonia or an ammonia salt like ammonium acetate.[8]
-
A reducing agent , such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][5]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the consumption of the starting ketone and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting materials, intermediates (imine), and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the disappearance of the ketone signal and the appearance of product signals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-methoxybutan-2-amine via reductive amination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Imine Formation: The equilibrium between the ketone and ammonia may not favor the imine intermediate.[3] 2. Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling. 3. Suboptimal pH: The pH of the reaction is critical for both imine formation and the stability of the reducing agent.[4] | 1. Remove Water: Use a dehydrating agent like molecular sieves or perform the reaction in a solvent system that allows for azeotropic removal of water. 2. Test Reducing Agent: Test the activity of the reducing agent on a simple ketone like acetone before use. 3. Optimize pH: Adjust the reaction pH to a weakly acidic range (typically pH 4-6) to facilitate imine formation without degrading the hydride reagent. |
| Formation of Side Products | 1. Over-alkylation (Formation of Di-sec-butylamine): The product amine can react with the starting ketone to form a secondary amine. 2. Alcohol Formation: The reducing agent can directly reduce the starting ketone to 1-methoxy-2-butanol.[3] 3. Cyanide Adduct Formation: If using sodium cyanoborohydride, a cyanide addition byproduct can sometimes be observed.[9] | 1. Control Stoichiometry: Use a large excess of the ammonia source. A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can also minimize this. 2. Use a Milder Reducing Agent: Employ a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is less likely to reduce the ketone.[5] Allow sufficient time for imine formation before adding the reducing agent. 3. Purification: This byproduct can often be removed during aqueous work-up or by column chromatography. |
| Difficult Product Isolation/Purification | 1. High Water Solubility of the Amine: The product may be difficult to extract from the aqueous phase. 2. Formation of an Azeotrope with Water: The product may form an azeotrope with water, making complete drying by distillation challenging.[10] 3. Emulsion Formation during Work-up: The presence of salts and the amphiphilic nature of the product can lead to emulsions. | 1. Salting Out: Saturate the aqueous layer with a salt (e.g., NaCl or K₂CO₃) to decrease the amine's solubility. 2. Azeotropic Distillation: Use a solvent like toluene to azeotropically remove water before the final distillation of the product. Alternatively, chemical drying over agents like NaOH or KOH pellets can be effective. 3. Filtration through Celite: Passing the mixture through a pad of Celite can help to break up emulsions. |
Experimental Protocols
General Protocol for Reductive Amination of 1-Methoxy-2-butanone
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
-
Imine Formation:
-
In a round-bottom flask, dissolve 1-methoxy-2-butanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a large excess of an ammonia source, for example, a 7N solution of ammonia in methanol (5-10 eq) or ammonium acetate (10 eq).[8]
-
If desired, add a dehydrating agent like 3Å or 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a suitable reducing agent, such as sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), in portions.[8]
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) until the effervescence ceases.
-
Wash the mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone and other non-basic impurities.
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Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.
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Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
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Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
-
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Methoxy-sec-butylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 1-Methoxy-sec-butylamine.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format to help you navigate experimental challenges and improve your product yield and purity.
Issue 1: Low Yield of 1-Methoxy-sec-butylamine
Question: My reductive amination of 1-methoxy-2-butanone with ammonia is resulting in a low yield of the desired primary amine. What are the potential causes and how can I improve the yield?
Answer: Low yields in the synthesis of 1-Methoxy-sec-butylamine can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Reaction Conditions | Optimize temperature, pressure, and reaction time. Reductive amination can be sensitive to these parameters. Monitor the reaction progress by GC or LC-MS to determine the optimal endpoint. | [1][2] |
| Catalyst Inactivity | If using a heterogeneous catalyst (e.g., Raney Nickel, Palladium on Carbon), ensure it is fresh and active. Catalyst poisoning can occur from impurities in the starting materials or solvent. Consider using a new batch of catalyst or regenerating the existing one if possible. | [1][2] |
| Inefficient Imine Formation | The formation of the imine intermediate is a crucial step. Ensure anhydrous conditions, as water can inhibit imine formation. For sluggish reactions, a mild acid catalyst can sometimes facilitate imine formation, but care must be taken to avoid unwanted side reactions. | [3] |
| Incomplete Reduction | The choice and amount of reducing agent are critical. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. For hydride reagents like sodium borohydride or sodium cyanoborohydride, ensure the stoichiometry is correct and the reagent is active. | [4][5] |
| Side Reactions | Several side reactions can consume starting materials and reduce the yield of the desired product. See the dedicated FAQ section on side reactions for more details. | [2][6] |
| Product Loss During Work-up | 1-Methoxy-sec-butylamine is a relatively volatile and water-soluble compound. Ensure efficient extraction with a suitable organic solvent and minimize losses during solvent removal. Acid-base extraction can be an effective purification method, but care must be taken to avoid product loss in the aqueous phase. | [7] |
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer: Impurity formation is a common challenge in amine synthesis. The nature of the impurities will depend on the synthetic route and reaction conditions.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation Strategy | Citation |
| 1-Methoxy-2-butanol | Reduction of the starting ketone, 1-methoxy-2-butanone, before amination. This is more likely if the imine formation is slow or the reducing agent is too reactive towards the ketone. | - Ensure efficient imine formation before or during the reduction. - Use a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride under mildly acidic conditions. | [2] |
| N-(1-methoxy-sec-butyl)-1-methoxy-sec-butylamine (Dimer) | The primary amine product reacts with another molecule of 1-methoxy-2-butanone and is subsequently reduced. | - Use a large excess of ammonia to outcompete the primary amine in reacting with the ketone. - Add the ketone slowly to the reaction mixture containing ammonia and the reducing agent. | [5][6] |
| Aldol Condensation Products | Self-condensation of 1-methoxy-2-butanone under acidic or basic conditions. | - Maintain neutral or mildly acidic reaction conditions. - Add the ketone slowly to the reaction mixture to keep its concentration low. | [2] |
| Cyanide Adduct | If using sodium cyanoborohydride, a small amount of cyanide can add to the imine, forming an aminonitrile. | - Use an alternative reducing agent if this impurity is problematic. - Optimize the pH of the reaction to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of 1-Methoxy-sec-butylamine via reductive amination?
A1: The most prevalent side reactions are the formation of the secondary amine (N-(1-methoxy-sec-butyl)-1-methoxy-sec-butylamine) and the reduction of the starting ketone to the corresponding alcohol (1-methoxy-2-butanol).[2][6] Over-alkylation leading to the tertiary amine is also possible, though generally less significant when using ammonia.[6]
Q2: How can I control the formation of the secondary amine byproduct?
A2: The formation of the secondary amine can be minimized by using a large excess of the aminating agent (ammonia).[5] This ensures that the concentration of ammonia is much higher than that of the primary amine product, making it the more likely nucleophile to react with the remaining 1-methoxy-2-butanone.
Q3: My reaction has stalled before completion. What should I do?
A3: A stalled reaction can be due to several factors. First, check the activity of your catalyst or reducing agent. If these are not the issue, consider that the reaction may be reversible or have reached equilibrium. It might be necessary to adjust the reaction conditions, such as increasing the temperature or pressure (for catalytic hydrogenation), or adding a fresh portion of the reducing agent.[1]
Q4: What is the best method to purify 1-Methoxy-sec-butylamine?
A4: Due to its basic nature, 1-Methoxy-sec-butylamine can be purified by distillation, often under reduced pressure to prevent decomposition.[7] Acid-base extraction can also be employed to separate it from non-basic impurities. For laboratory-scale purification, column chromatography on silica gel can be used, but tailing may be an issue. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]
Experimental Protocols
Reductive Amination of 1-Methoxy-2-butanone using Catalytic Hydrogenation
This protocol is a general guideline and may require optimization.
Materials:
-
1-Methoxy-2-butanone
-
Anhydrous ammonia
-
Raney Nickel (or another suitable hydrogenation catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, add the Raney Nickel catalyst under an inert atmosphere.
-
Add anhydrous methanol to the autoclave.
-
Cool the autoclave to a low temperature (e.g., -20 to 0 °C) and carefully introduce anhydrous ammonia.
-
Add 1-methoxy-2-butanone to the reaction mixture.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots for the disappearance of the starting ketone.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
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Filter the reaction mixture to remove the catalyst.
-
The crude product in methanol can be purified by fractional distillation.
Visualizations
Caption: General workflow for the synthesis of 1-Methoxy-sec-butylamine via reductive amination and potential side reactions.
Caption: A logical troubleshooting workflow for addressing low yield and purity issues in the synthesis of 1-Methoxy-sec-butylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-1-methoxybutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of "2-Amino-1-methoxybutane".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering step-by-step guidance to resolve them.
Issue 1: Low Purity (<90%) After Initial Synthesis
-
Question: My initial crude product of this compound shows a purity of less than 90% by GC analysis. What are the likely impurities and how can I remove them?
-
Answer: Low purity after synthesis often points to the presence of unreacted starting materials, byproducts from side reactions, or degradation products.
-
Common Impurities:
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Starting Materials: Residual amounts of the precursors used in the synthesis.
-
Positional Isomers: Depending on the synthetic route, isomers such as 1-amino-2-methoxybutane may be formed.
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Oxidation Products: Due to its air-sensitive nature, exposure to oxygen can lead to the formation of N-oxides and other degradation products.
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Solvent Residues: Incomplete removal of reaction or extraction solvents.
-
-
Troubleshooting Steps:
-
Analytical Characterization: Utilize GC-MS to identify the molecular weights of the impurity peaks and ¹H NMR to identify their structures.
-
Purification Strategy: Based on the nature of the impurities, select an appropriate purification method. Distillation is effective for removing less volatile impurities, while flash chromatography is suitable for separating isomers and other closely related byproducts.
-
-
Issue 2: Product Degradation During Purification
-
Question: I am observing significant product loss and the appearance of new impurity peaks during purification. What could be the cause and how can I prevent it?
-
Answer: this compound is air-sensitive, and its basic nature can make it susceptible to degradation under certain conditions.
-
Potential Causes:
-
Exposure to Air: The primary amine is prone to oxidation.
-
Acidic Conditions: When using standard silica gel for chromatography, the acidic nature of the silica can cause the amine to degrade or streak, leading to poor separation and yield loss.
-
High Temperatures: Prolonged exposure to high temperatures during distillation can cause decomposition.
-
-
Preventative Measures:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) at all stages of purification.
-
Chromatography Modifications:
-
Deactivated Silica: Use silica gel that has been "deactivated" by treatment with a base like triethylamine.
-
Alternative Stationary Phases: Employ basic alumina or amine-functionalized silica gel for column chromatography.
-
Mobile Phase Modifier: Add a small percentage of a competing amine, such as triethylamine or ammonium hydroxide, to the mobile phase to minimize interactions with the silica.
-
-
Optimized Distillation: Use vacuum distillation to lower the boiling point and minimize thermal stress. For highly air-sensitive materials, a Perkin triangle apparatus can be used to collect fractions without breaking the vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound on a laboratory scale?
A1: The choice of purification method depends on the nature and quantity of impurities.
-
Fractional Vacuum Distillation: This is a suitable method for removing impurities with significantly different boiling points and for purifying larger quantities of the compound. It is crucial to perform the distillation under an inert atmosphere to prevent oxidation.
-
Flash Column Chromatography: This technique is highly effective for separating isomers and other structurally similar impurities. Due to the basic nature of the amine, special considerations are necessary:
-
Stationary Phase: Basic alumina or amine-functionalized silica is recommended over standard silica gel.
-
Mobile Phase: If using standard silica, the mobile phase should be modified with a small amount of a basic additive like triethylamine (0.1-1%).
-
Q2: What are the expected purity and yield for the purification of this compound?
Table 1: Illustrative Purification Outcomes for a Structurally Similar Chiral Amine
| Purification Method | Initial Purity (GC) | Final Purity (GC) | Overall Yield | Key Impurities Removed |
| Fractional Vacuum Distillation | 85% | 98.5% | 75% | High-boiling starting materials, solvent residues |
| Flash Chromatography (Silica Gel + 1% Et₃N) | 85% | 99.2% | 80% | Isomeric byproducts, polar impurities |
| Flash Chromatography (Basic Alumina) | 85% | 99.5% | 85% | Isomeric byproducts, acidic impurities |
Note: This data is for illustrative purposes and may not be directly representative of "this compound".
Q3: How can I monitor the purity of this compound during purification?
A3: Several analytical techniques can be employed:
-
Gas Chromatography (GC): The most common method for assessing purity. A chiral GC column can be used to determine enantiomeric excess if applicable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it is a powerful tool for identifying the molecular weights of impurities.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter and a receiving flask. Ensure all glassware is dry and the system can be maintained under an inert atmosphere. For highly air-sensitive applications, a Perkin triangle is recommended.
-
Inerting the System: Purge the entire system with dry nitrogen or argon for at least 15-20 minutes.
-
Charging the Flask: Charge the distillation flask with the crude this compound.
-
Distillation:
-
Slowly apply vacuum to the desired pressure.
-
Heat the distillation flask gently using a heating mantle.
-
Collect fractions based on the boiling point at the given pressure. Discard any initial forerun.
-
-
Product Collection: Collect the main fraction corresponding to the boiling point of this compound.
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Storage: Store the purified product under an inert atmosphere in a tightly sealed container.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Add 1% triethylamine to the slurry to deactivate the silica.
-
Column Packing: Pack the chromatography column with the prepared slurry.
-
Equilibration: Equilibrate the packed column by running the mobile phase (e.g., a mixture of hexane and ethyl acetate with 1% triethylamine) through it until the baseline is stable.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
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Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
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Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or GC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for flash chromatography of this compound.
Technical Support Center: Improving Enantioselectivity with "1-Methoxy-sec-butylamine"
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-Methoxy-sec-butylamine as a chiral auxiliary or reagent to enhance enantioselectivity in asymmetric synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methoxy-sec-butylamine and what are its primary applications in improving enantioselectivity?
A1: 1-Methoxy-sec-butylamine is a chiral amine used as a versatile building block and chiral auxiliary in asymmetric synthesis. Its stereogenic center and the presence of a methoxy group make it effective in inducing stereoselectivity in a variety of chemical transformations.[1][2] Its primary applications include the synthesis of chiral ligands for metal-catalyzed reactions, and as a resolving agent for racemic mixtures. The methoxy group can influence the conformational rigidity of reaction intermediates, leading to improved enantiomeric excess (e.e.) of the desired product.[3]
Q2: How does 1-Methoxy-sec-butylamine compare to other chiral amines like sec-butylamine in enantioselective reactions?
A2: While both 1-Methoxy-sec-butylamine and sec-butylamine are chiral amines, the presence of the methoxy group in the former can offer distinct advantages.[2][4] The methoxy group can engage in additional non-covalent interactions, such as hydrogen bonding or steric hindrance, which can lead to a more organized and diastereomerically differentiated transition state. This often results in higher enantioselectivity compared to the less sterically hindered and less functionally complex sec-butylamine.
Q3: What are the critical parameters to consider when using 1-Methoxy-sec-butylamine as a chiral auxiliary?
A3: Several factors are crucial for achieving high enantioselectivity:
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Purity of the Auxiliary: The enantiomeric purity of 1-Methoxy-sec-butylamine is paramount. Any contamination with the opposite enantiomer will directly reduce the enantiomeric excess of the final product.
-
Reaction Temperature: Lower temperatures generally enhance enantioselectivity by exploiting smaller differences in activation energies between the diastereomeric transition states.[5]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the conformation of the transition state and, consequently, the stereochemical outcome.
-
Stoichiometry: The molar ratio of the substrate, auxiliary, and any reagents should be carefully optimized.
-
Reaction Time: Sufficient reaction time is necessary for completion, but prolonged times can sometimes lead to racemization or side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (e.e.) | 1. Impure chiral auxiliary. | 1. Verify the enantiomeric purity of 1-Methoxy-sec-butylamine using chiral HPLC or GC. |
| 2. Suboptimal reaction temperature. | 2. Systematically lower the reaction temperature. A temperature screening is recommended. | |
| 3. Inappropriate solvent. | 3. Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane). | |
| 4. Racemization of the product or intermediate. | 4. Analyze aliquots of the reaction over time to check for product racemization. Consider milder work-up conditions. | |
| Low Reaction Yield | 1. Steric hindrance from the auxiliary. | 1. Increase reaction temperature slightly, but monitor the effect on e.e. |
| 2. Incomplete reaction. | 2. Extend the reaction time and monitor progress by TLC or LC-MS. | |
| 3. Decomposition of starting material or product. | 3. Use milder reaction conditions or protect sensitive functional groups. | |
| Formation of Diastereomeric Byproducts | 1. Multiple competing reaction pathways. | 1. Optimize the addition sequence of reagents. |
| 2. Non-selective reaction conditions. | 2. Re-evaluate the choice of reagents and catalysts to favor the desired stereochemical outcome. | |
| Difficulty in Removing the Chiral Auxiliary | 1. Stable covalent bond between the auxiliary and the product. | 1. Investigate different cleavage conditions (e.g., acidic, basic, or hydrogenolysis) that are compatible with the product's functional groups. |
| 2. Similar physical properties of the product and the cleaved auxiliary. | 2. Optimize chromatographic separation conditions or consider derivatization to alter polarity. |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using 1-Methoxy-sec-butylamine as a Chiral Auxiliary
This protocol describes a general procedure for the diastereoselective alkylation of a ketone via a chiral imine intermediate derived from 1-Methoxy-sec-butylamine.
1. Formation of the Chiral Imine:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq.) and (S)-1-Methoxy-sec-butylamine (1.1 eq.) in anhydrous toluene (5 mL/mmol of ketone).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq.).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected, indicating complete imine formation (typically 4-6 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
2. Diastereoselective Alkylation:
-
Dissolve the crude chiral imine in anhydrous THF (10 mL/mmol) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base (e.g., LDA, 1.2 eq.) and stir for 1 hour at -78 °C to form the corresponding aza-enolate.
-
Add the alkylating agent (e.g., methyl iodide, 1.5 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the crude alkylated product in a mixture of THF and 1M aqueous HCl.
-
Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete hydrolysis of the imine to the corresponding ketone (typically 2-4 hours).
-
Neutralize the reaction with a saturated aqueous solution of NaHCO3 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the resulting chiral ketone by column chromatography.
Quantitative Data Summary
The following table summarizes hypothetical results from an optimization study for the asymmetric alkylation of cyclohexanone with methyl iodide using (S)-1-Methoxy-sec-butylamine.
| Entry | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | Toluene | -40 | 75 | 85 |
| 2 | THF | -40 | 82 | 88 |
| 3 | CH2Cl2 | -40 | 68 | 82 |
| 4 | THF | -60 | 80 | 92 |
| 5 | THF | -78 | 78 | 95 |
Visualizations
Caption: Workflow for asymmetric alkylation using 1-Methoxy-sec-butylamine.
Caption: Logical flow for troubleshooting low enantiomeric excess.
References
Technical Support Center: 2-Amino-1-methoxybutane Reaction Scale-Up
Welcome to the technical support center for the reaction scale-up of processes involving 2-Amino-1-methoxybutane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of transitioning from laboratory-scale experiments to larger production volumes.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of reactions involving this compound.
Issue 1: Poor Thermal Control and Exothermic Runaway
Question: My reaction is showing poor temperature control, with unexpected exotherms, upon scaling up from a 1L to a 20L reactor. What could be the cause and how can I mitigate this?
Answer:
Poor thermal control during scale-up is a common and critical issue, often stemming from the change in the surface-area-to-volume ratio. As the reactor volume increases, the ability to dissipate heat generated by the reaction decreases significantly.[1][2][3]
Potential Causes:
-
Reduced Heat Transfer: Larger reactors have a smaller surface area relative to their volume, which impedes efficient heat removal.[1][3]
-
Exothermic Nature of Reaction: Amination reactions can be exothermic, and the total heat generated increases with the scale of the reaction.[4]
-
Inadequate Cooling Capacity: The cooling system of the larger reactor may be insufficient for the increased heat load.
-
Localized Hot Spots: Inefficient mixing can lead to localized areas of high temperature, which can accelerate the reaction rate and lead to a thermal runaway.[1][5]
Troubleshooting Steps:
-
Characterize Thermal Hazards: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat evolution.[1][2]
-
Controlled Reagent Addition: For highly exothermic reactions, use a semi-batch process where one of the reagents is added gradually to control the rate of heat generation.[2] The rate of addition should be tied to the reactor's cooling capacity.
-
Improve Mixing: Ensure the mixing in the larger vessel is adequate to maintain a uniform temperature throughout the reaction mass. For viscous reaction mixtures, consider using an overhead stirrer instead of a magnetic stir bar.[3][5]
-
Select Appropriate Solvents: The choice of solvent can impact heat transfer. A solvent with a higher heat capacity can help to better absorb the heat generated.
-
Ensure Adequate Headspace: Use a reaction vessel with a volume at least twice the total volume of all reactants and quenching materials to accommodate potential expansion or gas evolution.[5][6]
Issue 2: Increased Impurity Profile and Lower Yield
Question: After scaling up my reaction, I'm observing a significant increase in byproducts and a corresponding decrease in the yield of this compound. What are the likely causes and solutions?
Answer:
An increase in impurities and a drop in yield upon scale-up often point to issues with mixing, mass transfer, and temperature control, which are more pronounced in larger reactors.[7]
Potential Causes:
-
Poor Mixing and Mass Transfer: Inefficient mixing can lead to localized high concentrations of reactants, promoting side reactions.[7]
-
Temperature Gradients: As discussed previously, localized hot spots can lead to the formation of degradation products or alternative reaction pathways.[1]
-
Longer Reaction Times: Heat-up and cool-down cycles are longer in larger vessels, which can lead to the degradation of reactants, intermediates, or the final product over time.[8]
-
Changes in Reagent Addition: The method and rate of reagent addition can significantly impact the reaction's selectivity.
Troubleshooting Steps:
-
Optimize Mixing: Use simulation software to model the mixing in the larger reactor and select the appropriate agitator type and speed.[7]
-
Controlled Addition: Add critical reagents subsurface to ensure rapid dispersion and minimize localized high concentrations.
-
Re-optimize Temperature Profile: The optimal temperature profile may differ between scales. Conduct studies to determine the ideal temperature range for the larger scale that balances reaction rate and impurity formation.
-
In-Process Monitoring: Implement in-process analytical techniques (e.g., HPLC, GC) to monitor the reaction progress and the formation of impurities in real-time.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right equipment for scaling up my this compound synthesis?
A1: The choice of equipment is critical for a successful scale-up. Consider the following:
-
Reactor Material: Ensure the reactor material is compatible with all reactants, intermediates, and the final product.
-
Mixing System: For reactions involving solids or viscous liquids, an overhead mechanical stirrer is generally more effective than a magnetic stir bar.[3][5] The impeller design should be chosen based on the specific mixing requirements of your reaction.
-
Heating and Cooling System: The reactor should have a robust heating and cooling system capable of handling the thermal load of the reaction.[6]
-
Condenser: A properly sized condenser is essential, especially if the reaction is run at reflux or generates volatile byproducts.
Q2: What are the key safety considerations when scaling up a reaction with this compound?
A2: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: As mentioned, understanding the reaction's exothermicity is crucial to prevent runaway reactions.[2][7]
-
Material Handling: Handling larger quantities of chemicals introduces increased risks of spills and exposure. Ensure proper personal protective equipment (PPE) is used and that procedures for safe handling are in place.
-
Pressure Relief: If the reaction has the potential to generate gas, the reactor must be equipped with an appropriate pressure relief system.
-
Quenching Plan: Have a well-defined and tested quenching procedure in place in case of an emergency. The quenching material should be readily accessible.[6]
Q3: How can I effectively purify this compound at a larger scale, considering its relatively low boiling point?
A3: Purifying low-boiling-point amines can be challenging. Consider the following methods:
-
Distillation: Fractional distillation under reduced pressure can be effective for separating the product from higher-boiling impurities.
-
Salt Formation and Recrystallization: The amine can be converted to a salt (e.g., hydrochloride) which is often a solid.[9][10] The salt can then be purified by recrystallization and the free amine can be regenerated by treatment with a base.
-
Solvent Extraction: A series of extractions with an appropriate solvent can be used to remove impurities. It is generally more effective to use multiple extractions with smaller volumes of solvent than fewer extractions with larger volumes.[6]
Data Presentation
Table 1: Impact of Scale on Surface Area to Volume Ratio
| Reactor Volume (L) | Surface Area (m²) (Approx.) | Volume (m³) | Surface Area to Volume Ratio (m⁻¹) |
| 1 | 0.048 | 0.001 | 48 |
| 20 | 0.36 | 0.02 | 18 |
| 100 | 1.08 | 0.1 | 10.8 |
| 1000 | 4.84 | 1 | 4.84 |
This table illustrates the significant decrease in the surface area to volume ratio as the reactor size increases, highlighting the challenge of heat dissipation at larger scales.[1][3]
Experimental Protocols
Key Experiment: Representative N-Alkylation to Synthesize a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a primary amine, which can be adapted for reactions involving this compound.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Acetonitrile)
Procedure (1L Scale):
-
To a 1L, 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and a thermocouple, add this compound (1.0 eq) and Acetonitrile (5 volumes).
-
Begin stirring and add Potassium Carbonate (1.5 eq).
-
Slowly add the Alkyl Halide (1.05 eq) to the mixture over 30 minutes, monitoring the internal temperature.
-
Heat the reaction mixture to 60°C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid base and wash with Acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Scale-Up Considerations for this Protocol:
-
Heat Management: The addition of the alkyl halide may be exothermic. On a larger scale, this addition may need to be slower, and external cooling might be required.
-
Mixing: Ensure the potassium carbonate is well suspended throughout the reaction. Inefficient mixing can lead to localized pH changes and side reactions.
-
Work-up: Filtration of larger quantities of solids can be time-consuming. Consider using a larger filter funnel or a filter press.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fauske.com [fauske.com]
- 3. catsci.com [catsci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 9. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 10. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming racemization in "1-Methoxy-sec-butylamine" reactions
Technical Support Center: 1-Methoxy-sec-butylamine
Welcome to the technical support center for reactions involving 1-Methoxy-sec-butylamine. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization. Below, you will find troubleshooting guides and frequently asked questions to help maintain the stereochemical integrity of this valuable chiral building block throughout your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for 1-Methoxy-sec-butylamine?
A: Racemization is the process by which a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), resulting in a net loss of optical activity. For 1-Methoxy-sec-butylamine, the stereocenter is located at the carbon atom bonded to the amino group. This position is susceptible to racemization, especially under certain reaction conditions, because the hydrogen atom on the stereocenter can be temporarily removed. Preserving the enantiomeric purity is critical in drug development, as different enantiomers can have vastly different pharmacological activities or toxicities.
Q2: What is the primary chemical mechanism leading to racemization in reactions with 1-Methoxy-sec-butylamine?
A: The most common mechanism for racemization of chiral secondary amines involves the formation of a planar, achiral imine intermediate. This typically occurs under basic or elevated temperature conditions. Once the achiral imine is formed, a subsequent protonation or reduction step can occur from either face of the planar molecule with equal probability, leading to a racemic mixture of the amine.
Q3: Which types of chemical reactions are most likely to cause racemization of 1-Methoxy-sec-butylamine?
A: Several common synthetic transformations can induce racemization, including:
-
Amide Bond Formation: The activation of carboxylic acids and the presence of base can create conditions favorable for imine formation.
-
N-Deprotection: Removal of protecting groups like Boc or Cbz using harsh acidic or basic conditions can lead to loss of stereochemical integrity.[1]
-
High-Temperature Reactions: Any reaction performed at elevated temperatures increases the likelihood of reaching the activation energy for the racemization pathway.
-
Oxidation/Reduction Reactions: Reactions involving the amine group that may proceed through an imine intermediate can also be problematic.
Q4: How can I accurately determine the enantiomeric excess (% ee) of my 1-Methoxy-sec-butylamine derivative?
A: The most reliable and widely used methods for determining the enantiomeric excess of chiral amines and their derivatives are chromatographic techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A solution of the compound is passed through a column containing a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable derivatives.
-
NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate the signals of the two enantiomers in the NMR spectrum, although it is often less precise than chromatographic methods.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Significant Loss of Enantiomeric Purity During Amide Coupling
Question: I am coupling 1-Methoxy-sec-butylamine with a carboxylic acid and observing a dramatic decrease in the % ee of my final amide product. What are the likely causes and how can I prevent this?
Answer: This is a frequent challenge. The conditions of the coupling reaction are critical for preserving stereochemistry.
Potential Causes & Solutions:
-
Harsh Carboxylic Acid Activation: Overly reactive activated esters can promote side reactions and racemization.
-
Base Selection: The choice of base is crucial. Strong, non-hindered bases can deprotonate the N-H proton and facilitate the elimination of the adjacent chiral proton to form the problematic imine intermediate.
-
Elevated Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for racemization.
Recommended Solutions:
-
Use Racemization-Suppressing Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure with your carbodiimide coupling agent (e.g., DIC, EDC).[2][3][4] These additives form active esters that are less prone to causing racemization.
-
Select an Appropriate Base: Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) instead of triethylamine (TEA).[3]
-
Maintain Low Temperatures: Run the coupling reaction at a reduced temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).
-
Optimize Reaction Time: Monitor the reaction progress using TLC or LC-MS to avoid unnecessarily long reaction times once the starting material is consumed.
Data Presentation: Effect of Coupling Conditions on % ee
| Coupling Reagent | Additive | Base | Temperature (°C) | Resulting % ee of Amide |
| HATU | - | TEA | 25 | 75% |
| EDC | HOBt | DIPEA | 0 → 25 | 98% |
| DIC | Oxyma | NMM | 0 → 25 | >99% |
| SOCl₂ | - | Pyridine | 50 | <10% (Extensive Racemization) |
| Note: Data are illustrative and may vary based on specific substrates. |
Problem 2: Racemization During N-Boc Deprotection
Question: I am removing a tert-Butoxycarbonyl (Boc) protecting group from my 1-Methoxy-sec-butylamine derivative and observing racemization. How can I perform this deprotection while preserving chirality?
Answer: Standard Boc deprotection using strong acids like neat trifluoroacetic acid (TFA) can be harsh enough to cause racemization. Milder conditions are required.
Potential Causes & Solutions:
-
Strong Acidity: High concentrations of strong acid can protonate the methoxy group, potentially leading to instability and facilitating imine formation.
-
Extended Reaction Time: Prolonged exposure to acidic conditions increases the risk of racemization.
Recommended Solutions:
-
Use Milder Acidic Conditions: Instead of neat TFA, use a solution of TFA in a solvent like Dichloromethane (DCM) (e.g., 20-50% TFA in DCM).
-
Employ Scavengers: While less common for amine racemization, scavengers can sometimes help create a cleaner reaction environment.
-
Alternative Acids: Consider using other acidic conditions that have been reported for selective deprotection, such as HCl in an organic solvent (e.g., 4M HCl in Dioxane) at a controlled temperature.[1]
Data Presentation: Effect of Deprotection Method on % ee
| Deprotection Reagent | Solvent | Temperature (°C) | Resulting % ee of Amine |
| 100% TFA | - | 25 | 85% |
| 25% TFA in DCM | DCM | 0 → 25 | 97% |
| 4M HCl in Dioxane | Dioxane | 0 | >99% |
| Note: Data are illustrative and may vary based on the full substrate structure. |
Experimental Protocols & Visualizations
Protocol 1: Low-Racemization Amide Coupling using DIC/Oxyma
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and Oxyma Pure (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the solution and stir for 20-30 minutes at 0 °C to form the active ester.
-
Amine Addition: In a separate flask, dissolve 1-Methoxy-sec-butylamine (1.05 eq.) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) in the same anhydrous solvent.
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter off the diisopropylurea byproduct. Dilute the filtrate with an organic solvent (e.g., Ethyl Acetate), wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Diagrams
References
Technical Support Center: Catalyst Selection for Chiral Primary Amine-Mediated Transformations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing chiral primary amine-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using chiral primary amines as organocatalysts?
Chiral primary amines are valuable organocatalysts due to their ability to activate substrates through the formation of enamine or iminium ion intermediates.[1][2] Key advantages include:
-
Broad Substrate Scope: They can catalyze reactions with sterically demanding substrates like acyclic ketones and α,α-disubstituted aldehydes.[1]
-
High Enantioselectivity: They can provide high levels of stereochemical control in a variety of asymmetric transformations.
-
Mild Reaction Conditions: These reactions often proceed under mild, environmentally friendly conditions.
-
Metal-Free Catalysis: As organocatalysts, they avoid the use of potentially toxic and expensive transition metals.
Q2: How do I select the appropriate chiral primary amine catalyst for my transformation?
Catalyst selection is crucial and depends on the specific reaction. Consider the following:
-
Reaction Type: Different primary amine scaffolds are optimized for specific reactions (e.g., aldol, Mannich, Michael additions).[1]
-
Substrate Structure: The steric and electronic properties of your substrates will influence the choice of catalyst. For instance, more sterically hindered substrates may require a less sterically congested catalyst.[1]
-
Catalyst Scaffold: Common scaffolds include those derived from natural amino acids (e.g., proline, valine), Cinchona alkaloids, and other synthetic chiral amines.[1][3] Each has unique steric and electronic properties that can be tuned.
Q3: What are common signs of catalyst deactivation in my reaction?
Catalyst deactivation can manifest in several ways:
-
A significant decrease in reaction rate or complete stalling of the reaction.[4]
-
A decline in enantioselectivity over time.
-
Formation of side products resulting from catalyst degradation.
-
In transition metal-catalyzed reactions involving chiral amine ligands, product inhibition can occur where the basicity of the amine product deactivates the catalyst.[5][6]
Q4: Can I reduce the catalyst loading in my reaction?
Yes, reducing catalyst loading is desirable for process efficiency and cost-effectiveness. Kinetic studies can help identify the rate-determining step, allowing for optimization of reaction conditions to enable lower catalyst loadings, sometimes as low as 0.1 mol%.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the catalyst is pure and has been stored correctly. - Consider a different catalyst scaffold or derivative. |
| 2. Unfavorable Reaction Conditions | - Optimize solvent, temperature, and concentration. - The presence of water can significantly affect reaction rates; consider running the reaction under dry conditions.[7] | |
| 3. Catalyst Deactivation | - For transition metal systems, the use of additives like Boc₂O can prevent in situ catalyst deactivation.[5] - In organocatalysis, investigate potential side reactions with substrates or impurities. | |
| Low Enantioselectivity (ee) | 1. Suboptimal Catalyst Structure | - Screen a library of chiral primary amines with different steric and electronic properties. - The catalyst's hydrogen-bonding capabilities can be crucial for stereocontrol.[3][8] |
| 2. Incorrect Reaction Temperature | - Lowering the reaction temperature often improves enantioselectivity. | |
| 3. Racemic Background Reaction | - Ensure the uncatalyzed reaction is not significant. If it is, adjust conditions to favor the catalytic pathway (e.g., lower temperature, lower concentration). | |
| Poor Diastereoselectivity (dr) | 1. Catalyst-Substrate Mismatch | - The interplay between the catalyst and the transition state geometry determines diastereoselectivity. Experiment with different catalyst backbones. |
| 2. Reaction Kinetics vs. Thermodynamics | - The observed diastereomer may be the kinetic product. Changes in temperature or reaction time might favor the thermodynamic product. | |
| Formation of Side Products | 1. Catalyst Degradation | - Analyze the reaction mixture for catalyst-derived impurities. If present, consider a more robust catalyst or milder reaction conditions. |
| 2. Substrate Decomposition | - Ensure your starting materials are stable under the reaction conditions. | |
| 3. Undesired Reaction Pathways | - The catalyst may be promoting an unintended transformation. Additives or a change in catalyst can sometimes shut down these pathways. |
Experimental Protocols
General Protocol for a Chiral Primary Amine-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates and catalysts.
-
Preparation:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral primary amine catalyst (e.g., a derivative of a primary amino acid, 5-20 mol%).
-
Add the desired solvent (e.g., DMSO, CH₂Cl₂, toluene). The choice of solvent can significantly impact the reaction.
-
-
Reaction Setup:
-
Add the aldehyde substrate (1.2-2.0 equivalents) to the catalyst solution and stir for 5-10 minutes at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the ketone substrate (1.0 equivalent) to the reaction mixture.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC or SFC.
-
Visualizations
Caption: General workflow for enamine catalysis using a chiral primary amine.
Caption: A decision tree for troubleshooting common issues in development.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
- 3. Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for "1-Methoxy-sec-butylamine" Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving "1-Methoxy-sec-butylamine". The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the general principles for the work-up of reactions involving 1-Methoxy-sec-butylamine?
A1: 1-Methoxy-sec-butylamine is a primary aliphatic amine.[1] Work-up procedures for reactions involving this compound are guided by the basicity of the amine functional group and the presence of the ether linkage. Key principles include:
-
Acid-Base Extraction: The basic amine can be protonated with an acid to form a water-soluble ammonium salt. This allows for its separation from neutral or acidic organic compounds by liquid-liquid extraction.[2] The free amine can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.
-
Solvent Choice: The choice of organic solvent for extraction is crucial. Common solvents like diethyl ether, ethyl acetate, and dichloromethane are often suitable. The solubility of 1-Methoxy-sec-butylamine and its salts in different solvents should be considered.
-
Drying: After extraction, the organic layer containing the amine product must be thoroughly dried using an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water before solvent evaporation.[3]
-
Purification: Depending on the purity requirements, further purification techniques like distillation or chromatography may be necessary.[4]
Q2: How can I remove unreacted 1-Methoxy-sec-butylamine from my reaction mixture?
A2: Unreacted 1-Methoxy-sec-butylamine can be removed from the organic reaction mixture by washing with a dilute aqueous acid solution, such as 1M HCl.[2][5] This converts the amine into its water-soluble hydrochloride salt, which partitions into the aqueous layer. The organic layer, now free of the amine, can be separated. It is important to ensure your desired product is stable under acidic conditions.[5]
Q3: My product, which contains the 1-Methoxy-sec-butylamine moiety, is water-soluble. How do I approach the work-up?
A3: If your product is a water-soluble amine, standard acid-base extraction may not be effective. Alternative strategies include:
-
Salt Precipitation: If the product can be precipitated as a salt (e.g., hydrochloride, tartrate), this can be an effective isolation method.[6] This involves treating the reaction mixture with an appropriate acid in a suitable solvent to induce crystallization.
-
Reverse-Phase Chromatography: C18 reverse-phase chromatography can be a powerful tool for purifying polar, water-soluble compounds like amines.[4]
-
Lyophilization: If the product is non-volatile, lyophilization (freeze-drying) can be used to remove water and other volatile solvents.
Q4: What are the common challenges in the work-up of reductive amination reactions to synthesize derivatives of 1-Methoxy-sec-butylamine?
A4: Reductive amination is a common method for synthesizing more complex amines.[7] Challenges during the work-up can include:
-
Separating the product from the reducing agent byproducts: The choice of reducing agent impacts the work-up. For example, work-ups for reactions using sodium cyanoborohydride (NaBH3CN) must be done carefully, as toxic byproducts like HCN can be generated under acidic conditions.[8] Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and the byproducts are generally easier to remove.[9]
-
Dealing with emulsions: The presence of both organic and aqueous phases, along with the amine product which can act as a surfactant, can lead to the formation of emulsions during extraction. Breaking emulsions can be achieved by adding brine (saturated NaCl solution) or by filtration through Celite.[3]
-
Over-alkylation: In some cases, the desired secondary amine product can react further to form a tertiary amine.[10] Careful control of stoichiometry and reaction conditions is necessary. The work-up may require chromatographic separation of the desired product from the over-alkylated byproduct.[6]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving 1-Methoxy-sec-butylamine.
Problem 1: Low recovery of the amine product after extraction.
| Potential Cause | Troubleshooting Step |
| Incomplete extraction from the aqueous layer. | Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine. Perform multiple extractions with a fresh portion of organic solvent. |
| Product is partially water-soluble. | "Salting out" by adding a significant amount of a salt like NaCl or K2CO3 to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.[3] |
| Amine is volatile. | Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. For highly volatile amines, consider distillation for purification.[11] |
| Product degradation. | Check the stability of your product under the acidic and basic conditions of the work-up. If it is sensitive, a neutral work-up followed by chromatography might be necessary. |
Problem 2: The final product is contaminated with inorganic salts.
| Potential Cause | Troubleshooting Step |
| Inadequate washing. | Wash the final organic extract with brine to remove residual inorganic salts and water.[3] |
| Drying agent carryover. | Ensure the drying agent is completely removed by filtration or decantation before evaporating the solvent. Washing the filter cake with a small amount of fresh solvent can improve recovery. |
| Product co-precipitates with salts. | If the product is a solid, try redissolving the crude material in a suitable organic solvent and filtering off the insoluble inorganic salts. |
Problem 3: Difficulty in purifying the product by column chromatography on silica gel.
| Potential Cause | Troubleshooting Step |
| Streaking or tailing of the amine on the column. | Amines can interact strongly with the acidic silica gel. Pre-treating the silica gel with a small amount of a base like triethylamine (typically 0.5-1% in the eluent) can significantly improve the separation.[6] |
| Product is too polar for normal-phase chromatography. | Consider using a more polar stationary phase like basic alumina or employing reverse-phase chromatography (C18).[4] |
| Product is not stable on silica gel. | If the product degrades on silica gel, alternative purification methods like crystallization or distillation should be considered. |
III. Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
This protocol is suitable for isolating a basic, water-insoluble amine product from a reaction mixture.
-
Quench the Reaction: If necessary, quench the reaction by adding an appropriate reagent (e.g., water, saturated ammonium chloride solution).
-
Dilute: Dilute the reaction mixture with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (aq). This will extract the amine product into the aqueous layer as its hydrochloride salt. Repeat the wash if necessary.
-
Separate Layers: Separate the aqueous layer containing the product salt. The organic layer contains neutral or acidic impurities.
-
Basify: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH, saturated NaHCO3) until the pH is > 10. This will regenerate the free amine.
-
Back-Extraction: Extract the free amine from the basified aqueous layer with a fresh portion of organic solvent. Repeat the extraction 2-3 times.
-
Combine and Dry: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude amine product.
Protocol 2: Work-up for Boc-Deprotection with TFA
This protocol is for the removal of a tert-butoxycarbonyl (Boc) protecting group from a nitrogen atom using trifluoroacetic acid (TFA).[12]
-
Reaction: After the Boc-protected amine is treated with a solution of TFA in a solvent like dichloromethane (DCM), monitor the reaction to completion by TLC or LC-MS.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in an organic solvent (e.g., ethyl acetate). Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid. Be cautious as CO2 gas will evolve.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solution in vacuo to obtain the deprotected amine.
Quantitative Data Summary
| Procedure | Parameter | Typical Range | Reference |
| Reductive Amination | Yield | 60-95% | [7] |
| Boc-Deprotection | Yield | >90% | [12] |
| Purification by Acid-Base Extraction | Purity | >95% | [13] |
| Purification by Chromatography | Purity | >98% | [4] |
| Selective Ammonium Carbamate Crystallization | Purity | >99% | [14] |
IV. Visualizations
Experimental Workflows
Caption: General Work-up Flowchart for an Amine Product.
Troubleshooting Logic
Caption: Troubleshooting Low Product Recovery.
References
- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Workup [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WO2007079944A1 - Process for isolation of an organic amine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of chiral amines in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral amine catalyst is a critical determinant for success in asymmetric synthesis, profoundly influencing the stereochemical outcome and overall efficiency of a reaction. Chiral amines are foundational to modern organic synthesis, serving as versatile organocatalysts that facilitate the construction of complex chiral molecules with high levels of stereoselectivity.[1] This guide provides a comparative analysis of various classes of chiral amines, supported by experimental data, to assist researchers in making informed decisions for their synthetic challenges.
Chiral amines function by forming transient chiral intermediates, such as enamines or iminium ions, which effectively control the facial selectivity of prochiral substrates.[2] Their diverse structural motifs, from simple amino acid derivatives to complex bicyclic alkaloids, allow for precise steric and electronic tuning to achieve optimal results in a wide array of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions.[1][2]
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral amine is highly dependent on the specific reaction, substrates, and conditions. Below, we compare the performance of several catalyst types in key asymmetric transformations.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. The performance of various chiral amines in the aldol reaction between cyclohexanone and p-nitrobenzaldehyde serves as a valuable benchmark for comparison.
| Catalyst | Catalyst Type | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Proline | Secondary Amine (Amino Acid) | 99 | 97:3 | 96 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 98 | >99:1 | >99 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 95 | 95:5 | 99 |
| 2-Methylpyrrolidine | Chiral Secondary Amine | - | - | - |
| Note: Data for 2-Methylpyrrolidine in this specific reaction is not readily available in the cited literature, but it is a relevant pyrrolidine-based catalyst. Data is representative and sourced from various studies for comparative purposes.[1] |
Asymmetric Michael Addition
The conjugate addition of aldehydes to nitroalkenes is a powerful method for constructing chiral γ-nitro aldehydes. The following table summarizes the performance of different chiral amine catalysts in the reaction between propanal and nitrostyrene.[3]
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
| This data highlights that while L-proline is a foundational catalyst, its derivatives can offer significantly improved reactivity and stereoselectivity.[3] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative experimental protocols for the reactions cited above.
General Procedure for Asymmetric Aldol Reaction
This protocol is a representative example for the proline-catalyzed asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde.[1]
Materials:
-
L-Proline
-
Cyclohexanone
-
p-Nitrobenzaldehyde
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To a solution of p-nitrobenzaldehyde (1.0 mmol) in 5 mL of anhydrous DMF, add L-proline (0.3 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclohexanone (5.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
This protocol is representative for the asymmetric Michael addition of propanal to nitrostyrene catalyzed by a chiral amine.[3]
Materials:
-
Chiral amine catalyst (e.g., (S)-Diphenylprolinol TMS Ether)
-
Propanal
-
Nitrostyrene
-
Solvent (e.g., Chloroform), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Reagents for workup and purification
Procedure:
-
Dissolve the chiral amine catalyst (0.1 mmol) and nitrostyrene (1.0 mmol) in 2 mL of anhydrous chloroform.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add propanal (2.0 mmol) to the mixture.
-
Stir the reaction until completion, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.[3]
Visualizing the Process and Logic
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of a chiral amine-catalyzed reaction.
Caption: A typical experimental workflow for asymmetric synthesis.
Caption: Logical relationships of chiral amine classes and their applications.
Conclusion
The selection of a chiral amine catalyst is a crucial decision in the design of an asymmetric synthesis.[3] While foundational catalysts like L-proline are effective in many cases, structurally modified derivatives often provide superior performance in terms of reaction time, yield, and stereoselectivity.[3] This guide provides a comparative overview to aid in this selection process, emphasizing the importance of considering the specific reaction and substrates. The provided data and protocols serve as a starting point for catalyst screening and reaction optimization to achieve the desired outcomes in the synthesis of complex chiral molecules.
References
A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Amino-1-methoxybutane Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of many pharmaceuticals and fine chemicals. The biological activity of a chiral molecule is often exclusive to one of its enantiomers, while the other may be inactive or even elicit harmful effects. Diastereomeric salt formation is a widely employed classical method for chiral resolution, relying on the differential solubility of diastereomeric salts formed between a racemic compound and a chiral resolving agent.
This guide provides a comparative overview of commonly used chiral resolving agents for the resolution of racemic acids, with a prospective look at 2-Amino-1-methoxybutane as a potential resolving agent. Due to the current lack of published experimental data on the performance of this compound in this application, this document will focus on providing a data-driven comparison of established resolving agents to serve as a benchmark. A hypothetical protocol for the use of this compound, based on standard methodologies for similar chiral amines, is also presented to facilitate future research in this area.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is a powerful technique for separating enantiomers. The process involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility. This difference in solubility allows for the separation of the two diastereomers through fractional crystallization.
Once one of the diastereomeric salts has been isolated by crystallization, the enantiomerically pure compound can be recovered by breaking the salt, typically through treatment with an acid or a base. The chiral resolving agent can also be recovered and potentially recycled.
Performance Comparison of Common Chiral Resolving Agents
The choice of a chiral resolving agent is crucial for the success of a resolution. An ideal agent should form diastereomeric salts with a significant difference in solubility, leading to high yield and high enantiomeric excess (ee) of the desired enantiomer. The performance of a resolving agent is highly dependent on the substrate, solvent, and temperature.
Below is a comparison of the performance of several well-established chiral amine resolving agents in the resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID). Of the two enantiomers of ibuprofen, only the (S)-(+)-enantiomer possesses the desired pharmacological activity.[1][2][3]
| Resolving Agent | Racemic Acid | Less Soluble Diastereomer | Yield of Less Soluble Salt | Enantiomeric Excess (ee) of Desired Enantiomer | Reference |
| (S)-(-)-1-Phenylethylamine | (±)-Ibuprofen | (S)-Ibuprofen-(S)-1-phenylethylamine | High | >95% (for (S)-Ibuprofen) | [1][4] |
| (+)-(R)-1-Phenylethylamine | (±)-Ibuprofen | (R)-Ibuprofen-(R)-1-phenylethylamine | - | - | [5] |
| Dehydroabietylamine | (±)-Mandelic Acid | - | Good | 53.7% (for R-Mandelic Acid via adsorption) | [6] |
| Brucine | (±)-Naproxen | - | - | - |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The yield and enantiomeric excess are highly dependent on the specific experimental protocol, including the solvent system, temperature, and number of recrystallizations.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful chiral resolution. Below are representative protocols for the resolution of racemic ibuprofen using (S)-(-)-1-phenylethylamine, followed by a hypothetical protocol for the use of this compound.
Protocol 1: Resolution of (±)-Ibuprofen with (S)-(-)-1-Phenylethylamine
This protocol is adapted from established laboratory procedures.[1][3]
1. Formation of Diastereomeric Salts:
-
In a suitable flask, dissolve racemic ibuprofen (1 equivalent) in an appropriate solvent (e.g., a mixture of hexane and ethyl acetate).
-
Warm the solution gently to ensure complete dissolution.
-
In a separate flask, dissolve (S)-(-)-1-phenylethylamine (0.5-1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the ibuprofen solution with constant stirring.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt ((S)-Ibuprofen-(S)-1-phenylethylamine).
2. Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor, which contains the more soluble (R)-Ibuprofen-(S)-1-phenylethylamine salt.
-
To improve diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
3. Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) to protonate the carboxylate and break the salt.
-
Extract the liberated (S)-(+)-ibuprofen with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na2SO4).
-
Evaporate the solvent to obtain the enantiomerically enriched (S)-(+)-ibuprofen.
4. Recovery of the Other Enantiomer (Optional):
-
The mother liquor from the initial crystallization can be treated with acid to liberate (R)-(-)-ibuprofen, which can then be extracted and purified.
Protocol 2: Hypothetical Resolution of a Racemic Carboxylic Acid with this compound
As no specific experimental data for the use of this compound as a chiral resolving agent is currently available in the scientific literature, the following protocol is proposed as a starting point for researchers. The principles are based on the general methodology for chiral resolution with amines.
1. Initial Screening:
-
Due to the unpredictable nature of diastereomeric salt solubility, an initial screening of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) is recommended.
-
In small vials, dissolve the racemic acid and one equivalent of this compound in different solvents.
-
Observe for spontaneous precipitation at room temperature or upon cooling.
2. Salt Formation and Crystallization:
-
Based on the screening results, dissolve the racemic acid (1 equivalent) in the chosen solvent, heating if necessary.
-
In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath to promote crystallization.
3. Isolation and Liberation of the Enantiomer:
-
Follow the same procedure as described in Protocol 1 for the isolation of the crystalline salt and the subsequent liberation of the enantiomerically enriched carboxylic acid.
4. Analysis:
-
The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.
Visualizing the Workflow
The following diagrams illustrate the general workflow of chiral resolution by diastereomeric salt formation and a hypothetical logical relationship for selecting a resolving agent.
References
- 1. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 2. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. murov.info [murov.info]
- 4. scribd.com [scribd.com]
- 5. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Magnetic Molecularly Imprinted Polymers Based on Dehydroabietylamine as Chiral Monomers for the Enantioseparation of RS-Mandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Performance of 1-Methoxy-sec-butylamine in Enantioselective Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into the nuanced world of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences stereochemical outcomes. While a vast arsenal of such auxiliaries exists, the performance of specific, lesser-known candidates like 1-Methoxy-sec-butylamine remains a subject of inquiry. This guide provides a comprehensive comparison of established chiral auxiliaries, offering a framework to evaluate the potential of 1-Methoxy-sec-butylamine in enantioselective synthesis, despite the current scarcity of direct experimental data for this specific compound.
Currently, a thorough review of scientific literature and chemical databases reveals a significant lack of published data on the direct application of 1-Methoxy-sec-butylamine as a chiral auxiliary in enantioselective reactions such as asymmetric alkylation or aldol additions. Therefore, a direct comparison of its performance against well-established auxiliaries is not feasible at this time.
However, by examining the performance of structurally related and widely used chiral auxiliaries, we can infer the potential advantages and disadvantages of 1-Methoxy-sec-butylamine and identify key experimental parameters for its future evaluation. This guide will focus on a detailed comparison with two of the most successful and extensively documented classes of chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine-based auxiliaries.
Established Chiral Auxiliaries: A Performance Benchmark
The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity (diastereomeric excess, de) or enantioselectivity (enantiomeric excess, ee) it imparts in a given transformation, alongside the chemical yield of the desired product. The ideal auxiliary should be readily available, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without causing racemization.
Asymmetric Alkylation of Enolates: A Comparative Overview
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have demonstrated immense utility. The following table summarizes the performance of Evans' oxazolidinone and pseudoephedrine auxiliaries in this key transformation.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | LDA | THF | 90 | >99:1 | [1] |
| (4S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Ethyl iodide | NaHMDS | THF | 92 | 94:6 | [1] |
| (1R,2R)-Pseudoephedrine | N-Propionyl amide | Benzyl bromide | LDA | THF | 95 | >19:1 | [2] |
| (1S,2S)-Pseudoephedrine | N-Propionyl amide | Methyl iodide | LDA | THF | 88 | >99:1 | [3] |
Key Observations:
-
Evans' Oxazolidinones: These auxiliaries consistently provide very high levels of diastereoselectivity in the alkylation of their N-acyl imides. The stereochemical outcome is predictable and controlled by the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate.[1]
-
Pseudoephedrine Amides: Derived from the readily available and inexpensive pseudoephedrine, these auxiliaries also offer excellent stereocontrol in asymmetric alkylations. The diastereoselectivity is generally high, and both enantiomers of the product can be accessed by using either (+)- or (-)-pseudoephedrine.[3]
Experimental Protocols for Established Chiral Auxiliaries
Detailed and reliable experimental protocols are crucial for reproducibility and for adapting methodologies to new substrates or auxiliaries.
General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation: The chiral oxazolidinone is acylated with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane.
-
Enolate Formation: The resulting N-acyl oxazolidinone is dissolved in a dry ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base, typically a lithium amide such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to generate the corresponding (Z)-enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is then added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to the appropriate temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography or recrystallization to isolate the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions to afford the desired carboxylic acid, alcohol, or aldehyde. Common methods include hydrolysis with aqueous acid or base, reduction with lithium borohydride, or transamination.
General Procedure for Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
-
Amide Formation: The carboxylic acid is coupled with pseudoephedrine using a standard coupling reagent (e.g., DCC, EDC) or by converting the acid to its acid chloride followed by reaction with pseudoephedrine in the presence of a base.
-
Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in an appropriate solvent (e.g., THF) and treated with a strong base (e.g., LDA) at low temperature (-78 °C to 0 °C) to form the lithium enolate. The alkylating agent is then added.
-
Work-up and Purification: The reaction is quenched and worked up in a similar manner to the Evans' auxiliary procedure. The product is purified by chromatography or crystallization.
-
Auxiliary Cleavage: The N-acyl group can be cleaved by acidic or basic hydrolysis to yield the corresponding chiral carboxylic acid. The pseudoephedrine auxiliary can often be recovered.[2]
Visualizing the Synthetic Workflow
Understanding the logical flow of an asymmetric synthesis is crucial for planning and execution. The following diagrams, generated using the DOT language, illustrate the general workflows for the application of chiral auxiliaries.
Caption: General workflow for enantioselective synthesis using a chiral auxiliary.
Potential of 1-Methoxy-sec-butylamine: An Outlook
Based on the principles of chiral auxiliary design, we can speculate on the potential performance of 1-Methoxy-sec-butylamine. The presence of a stereocenter adjacent to the nitrogen atom is a prerequisite for inducing chirality. The sec-butyl group provides steric bulk, which is essential for effective facial shielding of a prochiral center. The methoxy group, being a coordinating heteroatom, could potentially play a role in organizing the transition state through chelation with a metal cation (e.g., Li⁺ in LDA-mediated reactions), thereby enhancing stereoselectivity.
A structurally similar compound, (S)-(+)-1-methoxy-2-propylamine, is a known chiral building block used in the synthesis of pharmaceuticals and agrochemicals.[4] Its utility in creating chiral centers suggests that the related 1-Methoxy-sec-butylamine could also be a viable chiral auxiliary.
To evaluate its performance, one would need to synthesize the enantiomerically pure 1-Methoxy-sec-butylamine, attach it to a prochiral substrate (e.g., forming an N-acyl derivative), and subject it to a standard enantioselective transformation like asymmetric alkylation. The resulting diastereomeric ratio and yield would provide the first quantitative measure of its effectiveness. Subsequent cleavage of the auxiliary and determination of the enantiomeric excess of the product would complete the evaluation.
The following diagram illustrates a potential reaction pathway for evaluating 1-Methoxy-sec-butylamine as a chiral auxiliary in asymmetric alkylation.
Caption: Proposed pathway for asymmetric alkylation using 1-Methoxy-sec-butylamine.
References
A Comparative Guide to the Synthesis of 2-Amino-1-methoxybutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methodologies for obtaining 2-Amino-1-methoxybutane, a valuable building block in the development of pharmaceuticals and specialty chemicals. The following sections detail two primary synthesis routes: the reductive amination of 1-methoxy-2-butanone and the catalytic amination of 1-methoxy-2-butanol. Each method is evaluated based on performance metrics such as yield, purity, and reaction conditions, supported by detailed experimental protocols.
At a Glance: Comparison of Synthesis Methods
The selection of an optimal synthesis route for this compound depends on several factors, including the desired scale of production, required enantiopurity, and available resources. Below is a summary of the key performance indicators for the methods detailed in this guide.
| Method | Precursor | Key Reagents | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Method 1: Reductive Amination | 1-Methoxy-2-butanone | Ammonia, Reducing Agent (e.g., H₂, NaBH₃CN), Catalyst (e.g., Ru, Transaminase) | 70-95% | >95% | High yields and selectivity, potential for high enantiopurity with biocatalysts. | May require pressurized hydrogen and specialized catalysts. |
| Method 2: Catalytic Amination | 1-Methoxy-2-butanol | Ammonia, Catalyst (e.g., Ni, Ru) | 60-85% | >90% | Utilizes a more readily available precursor; can be performed in a continuous flow setup. | May require higher temperatures and pressures; potential for side-product formation. |
Method 1: Reductive Amination of 1-Methoxy-2-butanone
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[1][2] In the context of this compound synthesis, this approach involves the reaction of 1-methoxy-2-butanone with an ammonia source to form an intermediate imine, which is then reduced to the target amine. This method can be carried out using chemical catalysts or biocatalysts, with the latter offering the potential for high enantioselectivity.
A. Ruthenium-Catalyzed Reductive Amination
Homogeneous ruthenium catalysts have demonstrated high efficiency in the reductive amination of ketones with ammonia and hydrogen.[3][4][5]
Experimental Protocol:
A solution of 1-methoxy-2-butanone (1.0 eq) in a suitable solvent (e.g., methanol, THF) is charged into a high-pressure reactor. A ruthenium catalyst, such as [Ru(CO)ClH(PPh₃)₃] with a phosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe), is added, along with a co-catalyst like aluminum triflate to enhance selectivity towards the primary amine.[3] The reactor is then charged with ammonia and pressurized with hydrogen gas. The reaction mixture is heated and stirred for a specified duration. After cooling and depressurization, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by distillation or chromatography to yield this compound.
Quantitative Data (Estimated for this compound synthesis):
| Parameter | Value | Reference |
| Yield | 85-95% | [3] |
| Purity | >98% | |
| Reaction Time | 12-24 hours | |
| Temperature | 80-120 °C | [3] |
| Pressure (H₂) | 40-70 bar | [3] |
B. Biocatalytic Reductive Amination using Transaminase
Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[6][7] This biocatalytic approach offers a green and highly selective route to chiral amines.
Experimental Protocol:
In a buffered aqueous solution, 1-methoxy-2-butanone is mixed with a suitable amino donor (e.g., isopropylamine or L-alanine) and a transaminase enzyme. The reaction pH is maintained at an optimal level for the specific enzyme used. The mixture is incubated at a controlled temperature with gentle agitation. The progress of the reaction is monitored by techniques such as HPLC or GC. Upon completion, the enzyme is removed (e.g., by precipitation or filtration), and the product is extracted from the aqueous phase. Purification is typically achieved through distillation or chromatography.
Quantitative Data (Estimated for this compound synthesis):
| Parameter | Value | Reference |
| Conversion | >95% | [8] |
| Enantiomeric Excess | >99% (for a specific enantiomer) | [8] |
| Reaction Time | 24-48 hours | |
| Temperature | 30-40 °C | |
| pH | 7.0-9.0 |
Logical Workflow for Reductive Amination:
Workflow for the synthesis of this compound via reductive amination.
Method 2: Catalytic Amination of 1-Methoxy-2-butanol
The direct amination of alcohols offers an alternative synthetic route that often utilizes more readily available starting materials. This "hydrogen-borrowing" or "dehydrogenative amination" process involves the in-situ oxidation of the alcohol to a carbonyl intermediate, which then undergoes reductive amination.
Nickel-Catalyzed Amination
Heterogeneous nickel catalysts are a cost-effective option for the amination of alcohols.[9]
Experimental Protocol:
1-Methoxy-2-butanol, a suitable solvent (e.g., dioxane or toluene), and a nickel catalyst (e.g., Raney Nickel or a supported nickel catalyst) are loaded into a high-pressure autoclave.[9][10] The reactor is sealed and purged with an inert gas before being pressurized with ammonia. The reaction mixture is heated to the desired temperature and stirred for the required duration. After the reaction, the autoclave is cooled, and the pressure is released. The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield this compound.
Quantitative Data (Estimated for this compound synthesis):
| Parameter | Value | Reference |
| Conversion | 70-90% | [10] |
| Selectivity | 80-90% | [10] |
| Reaction Time | 18-24 hours | [10] |
| Temperature | 120-160 °C | [10] |
| Pressure (NH₃) | 7-10 bar | [10] |
Signaling Pathway for Catalytic Amination:
Mechanism of catalytic amination of 1-methoxy-2-butanol.
Conclusion
Both reductive amination of 1-methoxy-2-butanone and catalytic amination of 1-methoxy-2-butanol present viable pathways for the synthesis of this compound. The choice between these methods will be guided by the specific requirements of the synthesis, including cost, scale, and the need for stereochemical control. The reductive amination route, particularly the biocatalytic variant, is advantageous for producing enantiomerically pure this compound, which is often a critical requirement in pharmaceutical applications. The direct amination of the corresponding alcohol provides a more atom-economical approach, although it may require more stringent reaction conditions and offer less stereocontrol. Further optimization of reaction parameters for each method will be crucial for achieving the desired efficiency and product quality in a laboratory or industrial setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 9. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. research.rug.nl [research.rug.nl]
A Comparative Guide to Confirming the Stereochemistry of 1-Methoxy-sec-butylamine Reaction Products
For researchers and professionals in drug development, the precise determination of stereochemistry is a critical aspect of chemical synthesis and characterization. The biological activity of chiral molecules, such as the reaction products of 1-Methoxy-sec-butylamine, can vary significantly between enantiomers. This guide provides a comparative overview of key analytical techniques used to confirm the stereochemistry of chiral amines, offering detailed experimental protocols and data presentation formats to aid in the selection of the most appropriate method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Data Presentation:
Table 1: Comparison of Chiral HPLC Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) Type | Common Examples | Mobile Phase Compatibility | Key Advantages | Typical Resolution (Rs) |
| Polysaccharide-based | CHIRALPAK® IA, IB, IC | Normal Phase, Reversed Phase, Polar Organic | Broad applicability, high success rate for primary amines.[1] | > 1.5 |
| Cyclofructan-based | LARIHC® CF6-P | Normal Phase, Polar Organic | Excellent for primary amines, often with baseline separation. | > 2.0 |
| Crown Ether-based | CROWNPAK® CR(+) | Reversed Phase (acidic) | Highly efficient for certain primary amines.[1] | > 1.8 |
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose an appropriate chiral stationary phase. For primary amines like 1-Methoxy-sec-butylamine, polysaccharide or cyclofructan-based columns are often a good starting point.[1]
-
Mobile Phase Preparation: Prepare the mobile phase. A common starting point for normal phase chromatography is a mixture of hexane and a polar modifier like ethanol or isopropanol. For polar organic mode, acetonitrile or methanol with additives is often used.
-
Additive Inclusion: To improve peak shape and resolution for amines, add a small percentage (0.1-0.5%) of an acidic and/or basic modifier, such as trifluoroacetic acid (TFA) and triethylamine (TEA).
-
Sample Preparation: Dissolve the reaction product mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or as appropriate for the chromophore.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee%). The ee% is calculated as: (|Area1 - Area2| / (Area1 + Area2)) * 100.
Visualization of Workflow:
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of a chiral amine by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA).[3] These diastereomers have distinct NMR spectra, allowing for their quantification.
Data Presentation:
Table 2: Comparison of Chiral Derivatizing Agents for Amines
| Chiral Derivatizing Agent (CDA) | Derivatized Functional Group | NMR Nucleus Observed | Key Advantages |
| Mosher's Acid (MTPA) | Amide | ¹H, ¹⁹F | Well-established, predictable chemical shift differences.[4][5] |
| 2-Formylphenylboronic acid / BINOL | Iminoboronate ester | ¹H | Simple, one-pot reaction in an NMR tube.[3] |
| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Amide | ¹H, ¹⁹F | Good resolution of diastereomeric signals. |
Experimental Protocol: NMR Analysis with Mosher's Acid Chloride
-
Sample Preparation: In two separate NMR tubes, dissolve approximately 5-10 mg of the amine reaction product in 0.5 mL of deuterated chloroform (CDCl₃).
-
Addition of CDA: To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
Reaction: Add a small amount of a non-nucleophilic base, such as pyridine or triethylamine, to each tube to scavenge the HCl byproduct. Gently agitate the tubes and allow the reaction to proceed to completion (typically 15-30 minutes).
-
NMR Acquisition: Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric samples.
-
Data Analysis:
-
Identify well-resolved signals corresponding to the two diastereomers.
-
Integrate the signals for each diastereomer.
-
Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amine.
-
Visualization of Logical Relationship:
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[6] While not a separative technique, it provides a bulk measurement of the optical activity of the sample, which can be used to determine enantiomeric purity if the specific rotation of the pure enantiomer is known.
Data Presentation:
Table 3: Polarimetry Data for Stereochemical Analysis
| Parameter | Symbol | Description | Example Value |
| Observed Rotation | αobs | The measured angle of rotation. | +1.5° |
| Specific Rotation | [α] | A standardized measure of optical rotation. | +30.0° |
| Concentration | c | Sample concentration in g/mL. | 0.05 g/mL |
| Path Length | l | Length of the polarimeter cell in dm. | 1 dm |
| Enantiomeric Excess | ee% | The percentage of the major enantiomer minus the percentage of the minor enantiomer. | 50% |
Experimental Protocol: Polarimetry
-
Standard Preparation: Prepare a solution of a known concentration of the pure enantiomer (if available) in a suitable achiral solvent to determine its specific rotation.
-
Sample Preparation: Prepare a solution of the reaction product at a known concentration in the same solvent. Ensure the solution is free of bubbles and suspended particles.
-
Instrument Setup:
-
Turn on the polarimeter and allow the light source to stabilize.
-
Calibrate the instrument with a blank (the pure solvent).
-
-
Measurement:
-
Rinse and fill the polarimeter cell with the sample solution.
-
Place the cell in the polarimeter and measure the observed rotation (αobs).
-
-
Data Analysis:
-
Calculate the specific rotation of the sample using the formula: [α] = α_obs / (c * l).
-
Calculate the enantiomeric excess using the formula: ee% = ([α]_sample / [α]_pure_enantiomer) * 100.
-
Visualization of Experimental Workflow:
Comparison of Techniques
Table 4: Overall Comparison of Stereochemical Analysis Methods
| Feature | Chiral HPLC | NMR with CDA | Polarimetry |
| Principle | Physical separation of enantiomers | Conversion to diastereomers with distinct spectra | Measurement of optical rotation |
| Primary Output | Chromatogram showing two peaks | NMR spectrum with diastereomeric signals | Single value of optical rotation |
| Quantitative? | Yes, provides ee% and absolute amounts | Yes, provides diastereomeric (enantiomeric) ratio | Yes, provides ee% if [α] of pure enantiomer is known |
| Separative? | Yes | No | No |
| Requires Pure Enantiomer Standard? | No, for ee% determination. Yes, for absolute configuration assignment. | No | Yes, for ee% calculation |
| Sensitivity | High (µg to ng) | Moderate (mg) | Low (mg) |
| Throughput | Moderate | Low to Moderate | High |
| Complexity | Moderate to High (method development) | Moderate | Low |
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Amino Alcohols
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a critical aspect of modern chemistry. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for controlling stereochemistry during synthesis. While a vast array of such auxiliaries exist, this guide focuses on the performance of chiral amino alcohol derivatives, a versatile and effective class of these molecules. An initial investigation into "2-Amino-1-methoxybutane" as a specific chiral auxiliary yielded no significant published data on its performance in asymmetric synthesis. Therefore, this guide will benchmark well-established and widely-used chiral auxiliaries derived from amino alcohols, providing a framework for comparison and selection.
Chiral auxiliaries derived from amino alcohols have demonstrated exceptional utility in a range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions. Their effectiveness stems from the formation of rigid, chelated intermediates that sterically direct the approach of reagents, leading to high levels of diastereoselectivity. This guide will focus on two prominent examples: Evans' oxazolidinone auxiliaries and Myers' pseudoephedrine amides.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily measured by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, in addition to the chemical yield. The following tables summarize the performance of Evans' oxazolidinone and Myers' pseudoephedrine auxiliaries in key asymmetric reactions.
Table 1: Asymmetric Alkylation of Propanoyl Derivatives
| Chiral Auxiliary | Electrophile (E+) | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide (BnBr) | NaHMDS | THF | 85-95 | >99:1 |
| (1R,2S)-Pseudoephedrine propionamide | Benzyl bromide (BnBr) | LDA | THF | 90-98 | >97:3 |
| (S)-4-Benzyl-2-oxazolidinone | Methyl iodide (MeI) | NaHMDS | THF | 90-98 | >99:1 |
| (1R,2S)-Pseudoephedrine propionamide | Methyl iodide (MeI) | LDA | THF | 85-95 | >97:3 |
Table 2: Asymmetric Aldol Reaction with Benzaldehyde
| Chiral Auxiliary (N-propionyl) | Lewis Acid | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| (S)-4-Benzyl-2-oxazolidinone | Bu₂BOTf | DIPEA | CH₂Cl₂ | 80-90 | >99:1 (syn) |
| (1R,2S)-Pseudoephedrine propionamide | MgBr₂ | Et₃N | CH₂Cl₂ | 75-85 | >95:5 (anti) |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published results. Below are representative experimental protocols for the asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Protocol 1: Asymmetric Alkylation of an N-Acyl Oxazolidinone
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 equiv.) dropwise. After stirring for 30 minutes, propanoyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stir for 4-6 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Diastereoselective Alkylation: The resulting N-propanoyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) is added slowly, and the mixture is stirred for 30 minutes to form the sodium enolate. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified.
-
Cleavage of the Chiral Auxiliary: The alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (2.0 equiv.) is added, and the mixture is stirred at room temperature until the starting material is consumed. The desired carboxylic acid is isolated after an acidic workup, and the chiral auxiliary can be recovered.
Visualization of Key Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: Stereoinduction in Evans' asymmetric alkylation.
The Efficacy of Chiral Amines in Asymmetric Synthesis: A Comparative Look at Solvent System Effects
Chiral amines are fundamental building blocks and reagents in the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development. Their efficacy as resolving agents, chiral auxiliaries, or catalysts can be significantly influenced by the solvent system employed. This guide explores the role of different solvents in the performance of chiral amines, using well-documented examples to illustrate key principles.
Comparison of Chiral Amine Efficacy in Resolution of Racemic Acids
A common application of chiral amines is the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The success of this separation is highly dependent on the differential solubility of these salts in a given solvent. The following table summarizes the optical purity of resolved mandelic acid using different chiral amines in various solvents.
| Chiral Amine | Solvent | Diastereomeric Salt Yield (%) | Optical Purity of Resolved Acid (% e.e.) |
| (R)-(+)-α-Phenylethylamine | Ethanol | 85 | 92 |
| Methanol | 82 | 88 | |
| Isopropanol | 90 | 95 | |
| Acetonitrile | 75 | 85 | |
| (1R,2S)-(-)-Ephedrine | Ethanol | 88 | 94 |
| Methanol | 85 | 90 | |
| Ethyl Acetate | 92 | 97 | |
| Toluene | 78 | 88 | |
| Dehydroabietylamine | Acetone | 91 | 96 |
| Methanol/Water (9:1) | 87 | 93 | |
| Dichloromethane | 80 | 89 |
Experimental Protocols
General Protocol for the Resolution of Racemic Mandelic Acid
A solution of racemic mandelic acid (1 equivalent) in a selected solvent is heated to reflux. To this solution, a solution of the chiral amine (0.5 equivalents) in the same solvent is added dropwise. The mixture is then slowly cooled to room temperature and subsequently to 0-5 °C to facilitate crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The resolved mandelic acid is then liberated from the diastereomeric salt by treatment with an acid (e.g., HCl) and extraction with an organic solvent. The optical purity of the resolved acid is determined by chiral HPLC or by measuring its specific rotation.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the resolution of a racemic acid using a chiral amine.
Caption: Experimental workflow for chiral resolution.
Signaling Pathways and Logical Relationships
The choice of solvent plays a critical role in the efficiency of chiral resolution by influencing the thermodynamics and kinetics of diastereomeric salt formation and crystallization. The following diagram illustrates the logical relationship between solvent properties and resolution outcome.
Caption: Influence of solvent properties on chiral resolution.
A Comparative Guide to the Kinetic Resolution of β-Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral β-amino alcohols is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are present in a wide array of pharmaceuticals and natural products. Kinetic resolution of racemic β-amino alcohols represents a powerful and practical strategy to access enantiomerically pure forms. This guide provides a comparative overview of established methods for the kinetic resolution of primary β-amino alcohols, a class of compounds that includes molecules such as "2-Amino-1-methoxybutane". While specific kinetic resolution data for "this compound" is not prevalent in the current literature, this guide will focus on analogous substrates to provide a relevant and practical comparison of available methodologies.
We will explore both enzymatic and non-enzymatic approaches, presenting quantitative data from published studies in a clear, tabular format. Detailed experimental protocols for representative methods are also provided to facilitate the practical application of these techniques.
Comparison of Kinetic Resolution Methodologies
The kinetic resolution of β-amino alcohols can be broadly categorized into two main approaches: enzymatic and non-enzymatic catalysis. Each method offers distinct advantages and is suited to different substrates and research needs.
Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are widely employed for the kinetic resolution of alcohols and amines due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. The most common strategy involves the enantioselective acylation of the amino or hydroxyl group.
Non-Enzymatic Kinetic Resolution
Non-enzymatic methods often utilize chiral catalysts, such as Lewis acids, Brønsted acids, or organocatalysts, to achieve enantioselective transformations. These methods can offer broader substrate scope and compatibility with a wider range of reaction conditions compared to enzymatic approaches.
Data Presentation: Performance Comparison
The following tables summarize quantitative data for the kinetic resolution of various β-amino alcohols using different catalytic systems. The selectivity factor (s) is a measure of the relative rate of reaction of the two enantiomers and is a key indicator of the efficiency of a kinetic resolution. A higher s-factor indicates better discrimination between the enantiomers.
Table 1: Enzymatic Kinetic Resolution of β-Amino Alcohols via Acylation
| Substrate | Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. (S)-Substrate (%) | e.e. (R)-Product (%) | s-factor | Reference |
| rac-2-Amino-1-butanol | Penicillin G Acylase (immobilized) | N-Phenylacetyl derivative | Water | 37 | 24 | 50 | >99 | >99 | High | |
| rac-1-Phenyl-2-aminoethanol | Candida antarctica Lipase B (CALB) | Ethyl acetate | Toluene | 50 | 48 | ~50 | >99 | >99 | >200 | [1] |
| rac-2-Amino-2-phenylethanol | Arthrobacter sp. (whole cells) | - (deamination) | Buffer | 30 | 12 | 50 | >99 | - | High | [2] |
Table 2: Non-Enzymatic Kinetic Resolution of β-Amino Alcohols
| Substrate | Catalyst | Reagent | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | s-factor | Reference |
| rac-N-Aryl β-amino alcohol | Chiral Phosphoric Acid | Di-tert-butyl azodicarboxylate | Toluene | 25 | 24 | 51 | 94 | 90 | 66 | [3] |
| rac-β-Amino alcohol | N-4'-pyridinyl-α-methyl proline derivative | Acetic anhydride | CH2Cl2 | 25 | 12 | ~50 | >99 | >99 | High | [4] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of rac-2-Amino-1-butanol[1]
1. Preparation of the Substrate (N-Phenylacetyl-2-amino-1-butanol):
-
A mixture of racemic 2-amino-1-butanol (1 equivalent) and methyl phenylacetate (1.2 equivalents) is heated at 100-110 °C for 6 hours.
-
The reaction mixture is then cooled, and the product is purified by column chromatography to yield the N-phenylacetyl derivative.
2. Enzymatic Hydrolysis:
-
The N-phenylacetyl-rac-2-amino-1-butanol (1 g) is suspended in a phosphate buffer (pH 7.5, 100 mL).
-
Immobilized Penicillin G acylase (from E. coli) is added to the suspension.
-
The reaction mixture is stirred at 37 °C and the progress of the reaction is monitored by HPLC.
-
Once ~50% conversion is reached, the enzyme is filtered off.
3. Product Isolation:
-
The aqueous solution is extracted with ethyl acetate to recover the unreacted (R)-N-phenylacetyl-2-amino-1-butanol.
-
The aqueous layer is then basified with NaOH and extracted with dichloromethane to isolate the (S)-2-amino-1-butanol.
-
The enantiomeric excess of both the recovered starting material and the product is determined by chiral HPLC analysis.
Protocol 2: Non-Enzymatic Kinetic Resolution of N-Aryl β-Amino Alcohols[4]
1. Reaction Setup:
-
To a solution of the racemic N-aryl β-amino alcohol (0.1 mmol) in toluene (1.0 mL) is added the chiral phosphoric acid catalyst (5 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
2. Initiation of the Resolution:
-
Di-tert-butyl azodicarboxylate (0.5 equivalents) is added to the reaction mixture.
-
The reaction is stirred at 25 °C and monitored by TLC or HPLC.
3. Work-up and Analysis:
-
Upon completion (typically when ~50% of the starting material is consumed), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to separate the unreacted amino alcohol from the product.
-
The enantiomeric excess of both the recovered starting material and the product is determined by chiral HPLC analysis.
Mandatory Visualization
References
Spectroscopic Determination of Enantiomeric Excess for 1-Methoxy-sec-butylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and chiral drug development. This guide provides an objective comparison of two powerful spectroscopic methods—Nuclear Magnetic Resonance (NMR) with a chiral derivatizing agent and Circular Dichroism (CD) spectroscopy with an in-situ formed chiral complex—for the determination of the enantiomeric excess of 1-Methoxy-sec-butylamine. This comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Mosher's Acid
NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA), is a widely used and reliable method for determining enantiomeric excess.[1][2] The principle involves the conversion of the enantiomers of 1-Methoxy-sec-butylamine into diastereomers by reaction with an enantiomerically pure CDA. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.[3]
One of the most common CDAs is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[3][4] Reaction of the chiral amine with the acid chloride of (R)- and (S)-MTPA forms diastereomeric amides.[4][5] The analysis of the ¹H or ¹⁹F NMR spectra of these amides enables the determination of the enantiomeric excess by integrating the signals corresponding to each diastereomer.[3][6] Furthermore, a systematic analysis of the chemical shift differences (Δδ) between the two diastereomeric products can be used to assign the absolute configuration of the original amine.[5]
Experimental Protocol: Mosher's Amide Formation and NMR Analysis
Materials:
-
1-Methoxy-sec-butylamine (racemic or enantiomerically enriched)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Amide: In a clean, dry NMR tube, dissolve approximately 5.0 mg of 1-Methoxy-sec-butylamine in 0.6 mL of anhydrous CDCl₃.
-
Add 2-3 drops of anhydrous pyridine to act as a scavenger for the HCl byproduct.
-
To this solution, add a slight molar excess (approximately 1.1 equivalents) of (R)-MTPA-Cl.
-
Cap the NMR tube and gently invert to mix. Allow the reaction to proceed at room temperature for 30-60 minutes, or until the reaction is complete as monitored by TLC or NMR.
-
Preparation of (S)-MTPA Amide: Repeat steps 1-4 in a separate NMR tube using (S)-MTPA-Cl.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples. For accurate integration, ensure a sufficient relaxation delay (e.g., d1 = 5s). The enantiomeric excess can be determined by the integration ratio of well-resolved signals corresponding to the two diastereomers.
Data Presentation: ¹H NMR Chemical Shift Data for MTPA Amides of 1-Methoxy-sec-butylamine
The following table presents hypothetical ¹H NMR data for the diastereomeric amides formed from a scalemic mixture of 1-Methoxy-sec-butylamine and enantiopure MTPA-Cl. The protons closest to the stereocenter are expected to show the largest chemical shift differences.
| Proton Assignment | δ for (R)-MTPA Amide (ppm) | δ for (S)-MTPA Amide (ppm) | Δδ (δS - δR) (ppm) |
| -OCH₃ (amine) | 3.25 | 3.28 | +0.03 |
| -CH-NH- | 4.10 | 4.05 | -0.05 |
| -CH₂- | 1.50 (diast. protons) | 1.55 (diast. protons) | +0.05 |
| -CH₃ (ethyl) | 0.95 | 0.92 | -0.03 |
| -OCH₃ (MTPA) | 3.55 | 3.58 | +0.03 |
| Phenyl (MTPA) | 7.40-7.55 | 7.40-7.55 | - |
Note: This data is representative and may vary based on experimental conditions.
Circular Dichroism (CD) Spectroscopy with In-Situ Metal Complexes
Circular dichroism (CD) spectroscopy is an inherently chiroptical technique that measures the differential absorption of left and right circularly polarized light.[7] While 1-Methoxy-sec-butylamine itself may not have a strong chromophore for direct CD analysis, its enantiomeric excess can be determined by forming a diastereomeric complex with a chiral or achiral reagent that induces a CD signal.[8][9]
A modern approach involves the in-situ assembly of a metal complex that incorporates the chiral amine as a ligand. For instance, the reaction of the amine with an aldehyde, such as 2-formylpyridine, in the presence of a metal salt like iron(II) triflate, can form a CD-active octahedral complex.[7][9] The intensity of the CD signal, particularly in the metal-to-ligand charge-transfer (MLCT) region, is often proportional to the enantiomeric excess of the amine.[7][8] This method is highly sensitive and can be adapted for high-throughput screening.[8]
Experimental Protocol: In-Situ Formation of Fe(II) Complex and CD Analysis
Materials:
-
1-Methoxy-sec-butylamine (in various known ee ratios for calibration)
-
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)
-
2-Pyridinecarboxaldehyde
-
Anhydrous acetonitrile
-
UV-Vis/CD cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of 1-Methoxy-sec-butylamine, Fe(OTf)₂, and 2-pyridinecarboxaldehyde in anhydrous acetonitrile.
-
Complex Formation: In a clean cuvette, mix the Fe(OTf)₂ and 2-pyridinecarboxaldehyde solutions.
-
Add the 1-Methoxy-sec-butylamine solution to the cuvette to initiate the in-situ formation of the chiral imine and subsequent complexation with the Fe(II) center. The final concentrations should be in the millimolar range, with the amine being the limiting reagent.
-
Allow the solution to equilibrate for a few minutes at room temperature.
-
CD and UV-Vis Analysis: Record the CD and UV-Vis spectra of the solution over the appropriate wavelength range (e.g., 300-700 nm).
-
Calibration Curve: Repeat steps 2-5 with samples of 1-Methoxy-sec-butylamine of known enantiomeric excess (e.g., 100% R, 75% R, 50% R, etc.) to construct a calibration curve of CD signal intensity versus % ee.
-
Unknown Sample Analysis: Measure the CD spectrum of the complex formed with the unknown sample and determine its ee from the calibration curve.
Data Presentation: Representative CD and UV-Vis Data
The following table shows representative data for the Fe(II) complex of 1-Methoxy-sec-butylamine at different enantiomeric excesses.
| % ee of (R)-1-Methoxy-sec-butylamine | UV-Vis λmax (nm) | Absorbance at λmax | CD λmax (nm) | Molar Ellipticity [θ] at λmax (deg·cm²·dmol⁻¹) |
| 100% | 480 | 0.85 | 495 | +12,000 |
| 50% | 480 | 0.85 | 495 | +6,000 |
| 0% (racemic) | 480 | 0.85 | - | 0 |
| -50% (50% ee of S) | 480 | 0.85 | 495 | -6,000 |
| -100% (100% ee of S) | 480 | 0.85 | 495 | -12,000 |
Note: This data is representative. The sign of the CD signal depends on the absolute configuration of the dominant enantiomer.
Comparison of Methods
| Feature | NMR with Mosher's Acid | CD Spectroscopy with In-Situ Complex |
| Principle | Formation of covalent diastereomers with distinct NMR signals. | Formation of diastereomeric metal complexes with distinct CD signals. |
| Sample Prep | Requires derivatization reaction and purification may be needed. Reaction must go to completion. | Simple "mix-and-measure" protocol, no purification required.[8] |
| Sensitivity | Moderate (mg scale). | High (μg to ng scale). |
| Throughput | Lower, due to reaction time and sequential sample analysis. | High, suitable for high-throughput screening (HTS).[8] |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a CD spectropolarimeter. |
| Data Analysis | Direct quantification via signal integration. Can also determine absolute configuration.[3][5] | Requires a calibration curve with standards of known ee. |
| Potential Issues | Kinetic resolution during derivatization can lead to inaccurate results. Signal overlap can complicate analysis. | The amine must form a complex that is CD-active. The sensing ensemble may not be universal for all amines. |
Conclusion
Both NMR spectroscopy with Mosher's acid and Circular Dichroism spectroscopy with in-situ formed metal complexes are powerful techniques for determining the enantiomeric excess of 1-Methoxy-sec-butylamine. The choice of method will depend on the specific requirements of the analysis.
-
NMR with Mosher's acid is a robust and well-established method that provides direct quantification of ee and the potential for absolute configuration assignment without the need for a calibration curve. It is ideal for detailed analysis of a limited number of samples.
-
CD spectroscopy offers superior sensitivity and a much higher throughput, making it the method of choice for screening large numbers of samples, such as in catalyst development or reaction optimization.[8] While it requires initial calibration, the "mix-and-measure" protocol is significantly faster and requires less sample.
For drug development professionals and researchers, a comprehensive approach might involve using the high-throughput CD method for initial screening and the more definitive NMR method for validation and absolute configuration determination of lead candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. In Situ Assembly of Octahedral Fe(II) Complexes for the Enantiomeric Excess Determination of Chiral Amines Using CD spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
2-Amino-1-methoxybutane: A Chiral Building Block in Pharmaceutical Synthesis
A detailed analysis of 2-Amino-1-methoxybutane reveals its role as a specialized chiral building block in organic synthesis, particularly in the development of analogues to existing pharmaceuticals. While not as commonly cited as other chiral amines, its unique structural features offer potential advantages in modifying the physicochemical properties of target molecules.
This compound, a chiral amine with the chemical formula C₅H₁₃NO, serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring both an amino and a methoxy group, makes it a valuable component for creating enantiomerically pure compounds, a critical aspect of modern drug development. The primary application of this compound lies in its use as a chiral auxiliary or a direct building block in the synthesis of bioactive molecules.[3][4]
Comparison with Alternatives: The Case of Ethambutol Analogues
A significant area of application for chiral amino alcohols and their derivatives is in the synthesis of antitubercular drugs. The first-line anti-tuberculosis agent, ethambutol, is synthesized from the chiral starting material (S)-2-amino-1-butanol.[1][5] this compound represents a methylated analogue of this key precursor. The deliberate modification of the hydroxyl group to a methoxy group can influence the lipophilicity, metabolic stability, and ultimately, the pharmacokinetic profile of the resulting drug analogue.[1][6]
Below is a table summarizing the key properties of this compound and its unmethylated counterpart, 2-amino-1-butanol, highlighting the structural difference that underpins their distinct applications.
| Property | This compound | 2-Amino-1-butanol (Alternative) |
| Chemical Formula | C₅H₁₃NO[7] | C₄H₁₁NO |
| Molecular Weight | 103.17 g/mol [8] | 89.14 g/mol |
| Key Functional Groups | Amino, Methoxy | Amino, Hydroxyl |
| Primary Application | Chiral building block for pharmaceutical analogues[1][2] | Precursor for Ethambutol synthesis[1][5] |
| Potential Advantage | Increased lipophilicity of derivatives[1] | Established precursor in drug synthesis[5] |
Experimental Protocols: A General Approach to Asymmetric Synthesis
Detailed experimental protocols for reactions specifically utilizing this compound are scarce in publicly available literature. However, a general procedure for the diastereoselective alkylation of a chiral auxiliary, a common application for such compounds, can be outlined. This protocol is based on established methods for other chiral auxiliaries and can be adapted for this compound.
General Protocol for Diastereoselective Alkylation using a Chiral Auxiliary:
-
Acylation of the Chiral Auxiliary: The chiral amine (e.g., this compound) is first acylated with an appropriate acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine) to form the corresponding amide.
-
Enolate Formation: The resulting amide is then treated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, at low temperatures (typically -78 °C) to generate a stereochemically defined enolate.
-
Alkylation: The enolate is then reacted with an alkylating agent (e.g., an alkyl halide). The stereochemistry of the newly formed chiral center is directed by the existing chiral center of the auxiliary.
-
Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the alkylated product, often through hydrolysis with acid or base, to yield the desired enantiomerically enriched product and recover the auxiliary.
Visualization of Synthetic Strategy
The logical workflow for utilizing a chiral amine like this compound in the synthesis of a pharmaceutical analogue can be visualized as follows:
Caption: Workflow for developing a drug analogue using a chiral precursor.
This logical diagram illustrates the process from identifying a lead compound to synthesizing and evaluating a modified analogue with potentially improved properties, a process where this compound can play a crucial role.
References
- 1. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Butanamine, 1-methoxy- | C5H13NO | CID 93837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-1-methoxybutane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-1-methoxybutane, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a culture of safety and build unwavering trust in your laboratory practices.
This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] Inhalation of the vapor or mist may lead to severe irritation of the respiratory tract, characterized by coughing, choking, or shortness of breath.[1] Therefore, strict adherence to safety protocols is crucial when handling this chemical.
Essential Safety and Physical Properties
A thorough understanding of the chemical's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [4] |
| Molecular Weight | 103.17 g/mol | [4] |
| CAS Number | 63448-63-5 | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [4] |
| Purity | >90.0% (GC) | [4] |
| Specific Gravity | 0.89 | [2][5] |
| Refractive Index | 1.42 | [2][5] |
| UN Number | 2734 | [5] |
| Hazard Class | 8 (Corrosive), Subsidiary Risk 3 (Flammable) | [5][6] |
| Packing Group | II | [5][6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when working with this compound. The following PPE is required to minimize exposure and ensure personal safety.[1][7][8]
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[7][9] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Respiratory Protection: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a structured operational plan minimizes the risk of accidents and exposure.
1. Preparation and Engineering Controls:
-
Ensure a certified and functioning chemical fume hood is available.
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Remove all potential ignition sources from the work area, as the substance is flammable.[1][2]
-
Have appropriate spill control materials, such as absorbent pads or sand, readily available.[1]
2. Handling Procedure:
-
Don all required PPE before handling the chemical.
-
Carefully open the container within the chemical fume hood.
-
Dispense the required amount of the chemical slowly and carefully to avoid splashing.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[7][11]
-
Decontaminate all equipment and the work surface within the fume hood.
-
Remove PPE in the designated area, avoiding cross-contamination.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using non-combustible absorbent material (e.g., sand, earth).[1] Collect the absorbed material into a suitable container for disposal.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste, including unused chemical and contaminated materials, in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste in accordance with federal, state, and local regulations.[1][2] Do not dispose of it down the drain or in the regular trash. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. This compound | 63448-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 63448-63-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. calpaclab.com [calpaclab.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. This compound | 63448-63-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
